VU0463841
Description
Properties
Molecular Formula |
C13H8ClFN4O |
|---|---|
Molecular Weight |
290.68 g/mol |
IUPAC Name |
1-(5-chloro-2-pyridinyl)-3-(3-cyano-5-fluorophenyl)urea |
InChI |
InChI=1S/C13H8ClFN4O/c14-9-1-2-12(17-7-9)19-13(20)18-11-4-8(6-16)3-10(15)5-11/h1-5,7H,(H2,17,18,19,20) |
InChI Key |
KDANLHLWAYNCMV-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide on the Mechanism of Action of VU0463841
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
VU0463841 is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5).[1] This document provides a comprehensive overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its interaction with the mGlu5 signaling pathway and its application in preclinical models of cocaine addiction. The information herein is intended to serve as a technical guide for researchers and professionals in the field of neuroscience and drug development.
Core Mechanism of Action
This compound exerts its effects by binding to an allosteric site on the mGlu5 receptor, a site distinct from the orthosteric glutamate binding site.[2] This binding event modulates the receptor's response to glutamate, resulting in a non-competitive inhibition of receptor activation. The mGlu5 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily signals through the Gqα subunit, leading to the activation of phospholipase C (PLC) and the subsequent mobilization of intracellular calcium.[2] By negatively modulating this pathway, this compound can attenuate the downstream effects of excessive glutamate signaling, which is implicated in various neurological and psychiatric disorders, including addiction.[3][4]
Quantitative Data
The pharmacological profile of this compound is characterized by its high potency and selectivity for the mGlu5 receptor.
In Vitro Pharmacology of this compound
| Parameter | Value | Species | Assay |
| IC₅₀ | 13 nM | Rat | Calcium Mobilization Assay |
| Selectivity | Inactive | Rat | mGlu1, mGlu2, mGlu3, mGlu4, mGlu7, mGlu8 |
Data sourced from Amato et al., 2013.[1]
In Vivo Efficacy of this compound in a Rat Model of Cocaine Addiction
| Study | Treatment | Dose (mg/kg, i.p.) | Effect on Cocaine Self-Administration | Effect on Cue-Induced Reinstatement |
| Cocaine Self-Administration | This compound | 10, 30 | Significant reduction in cocaine infusions | Not Applicable |
| Cue-Induced Reinstatement | This compound | 3, 10, 30 | Significant attenuation of drug-seeking behavior | Significant attenuation of drug-seeking behavior |
Data sourced from Amato et al., 2013.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and experimental application of this compound, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Substituted 1âPhenyl-3-(pyridin-2-yl)urea Negative Allosteric Modulators of mGlu5: Discovery of a New Tool Compound this compound with Activity in Rat Models of Cocaine Addiction - figshare - Figshare [figshare.com]
- 4. Negative Allosteric Modulators of Metabotropic Glutamate Receptors Subtype 5 in Addiction: a Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]
VU0463841: A Technical Guide to a Potent and Selective mGlu5 Negative Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0463841 is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). Its ability to attenuate the effects of glutamate at this receptor subtype has positioned it as a valuable tool compound for investigating the role of mGlu5 in various physiological and pathological processes, particularly in the context of addiction. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, the signaling pathways it modulates, and the experimental protocols used to characterize its activity.
Core Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) |
| mGlu5 | Calcium Mobilization | 13 |
| mGlu1 | Calcium Mobilization | >10,000 |
| mGlu2 | - | Ineffective |
| mGlu3 | - | Ineffective |
| mGlu4 | - | Ineffective |
| mGlu7 | - | Ineffective |
| mGlu8 | - | Ineffective |
Table 2: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value |
| Brain Penetration (Brain/Plasma Ratio) | 0.8 |
| - | - |
| - | - |
(Note: Further pharmacokinetic parameters were not available in the public domain at the time of this guide's compilation.)
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to an allosteric site on the mGlu5 receptor, distinct from the glutamate binding site. This binding event negatively modulates the receptor's response to glutamate, leading to a reduction in downstream signaling. The canonical signaling pathway for mGlu5, a Gq/11-coupled receptor, is initiated by the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the modulation of various cellular processes, including the activity of the mitogen-activated protein kinase (MAPK) pathway.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the characterization of this compound.
Calcium Mobilization Assay for mGlu5 Potency
This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound at the mGlu5 receptor.
Cell Line: HEK293 cells stably expressing the human mGlu5 receptor.
Protocol:
-
Cell Plating: Seed the HEK293-hmGlu5 cells into 384-well black-walled, clear-bottom plates and grow overnight.
-
Dye Loading: Aspirate the growth medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate for 1 hour at 37°C.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Agonist Stimulation: After a pre-incubation period with the compound, stimulate the cells with an EC80 concentration of glutamate.
-
Fluorescence Reading: Measure the fluorescence intensity before and after the addition of glutamate using a fluorescence plate reader.
-
Data Analysis: The IC50 value is calculated from the concentration-response curve by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vivo Behavioral Models of Cocaine Addiction
This compound has been evaluated in rodent models of cocaine addiction to assess its potential as a therapeutic agent. The two primary models used are cocaine self-administration and the reinstatement model of relapse.
1. Cocaine Self-Administration
This model assesses the reinforcing properties of cocaine and the effect of this compound on the motivation to take the drug.
Animals: Male Sprague-Dawley rats.
Protocol:
-
Surgery: Implant intravenous catheters into the jugular vein of the rats.
-
Training: Train the rats to press a lever to receive an intravenous infusion of cocaine. Each lever press results in a drug infusion, paired with a cue light and an audible tone.
-
Treatment: Once stable self-administration is established, administer this compound (or vehicle) prior to the self-administration session.
-
Data Collection: Record the number of lever presses and infusions during the session. A reduction in lever pressing in the this compound-treated group compared to the vehicle group indicates a decrease in the reinforcing effects of cocaine.
2. Reinstatement Model of Cocaine Seeking
This model mimics the relapse to drug-seeking behavior that occurs in human addicts.
Protocol:
-
Self-Administration and Extinction: Following the self-administration phase, the cocaine infusions are discontinued. Lever presses no longer result in drug delivery, leading to a decrease in pressing (extinction).
-
Reinstatement Trigger: After extinction criteria are met, drug-seeking behavior is reinstated by a trigger, such as a priming injection of cocaine, presentation of the drug-associated cues, or a stressor.
-
Treatment: Administer this compound (or vehicle) before the reinstatement trigger.
-
Data Collection: Measure the number of lever presses during the reinstatement session. A reduction in lever pressing in the this compound-treated group suggests the compound can attenuate relapse-like behavior.
In-Depth Technical Guide: VU0463841 as a Negative Allosteric Modulator of mGlu5
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0463841 is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). As a NAM, this compound does not directly compete with the endogenous ligand glutamate but instead binds to a distinct allosteric site on the receptor, modulating its response to glutamate. This mechanism offers a more nuanced approach to receptor antagonism, with the potential for a greater therapeutic window compared to traditional orthosteric antagonists. The mGlu5 receptor is a promising therapeutic target for a variety of central nervous system (CNS) disorders, including addiction, anxiety, and fragile X syndrome. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, experimental protocols for its characterization, and the underlying signaling pathways.
Core Data Presentation
In Vitro Pharmacology of this compound
The following table summarizes the key in vitro pharmacological data for this compound and its related analogue, compound 28d (VU6044766). It is important to note that while this compound has a reported IC50 of 13 nM, the primary literature detailing its initial discovery reports on the closely related compound 28d.
| Parameter | Value | Species | Assay Type | Notes | Reference |
| IC50 | 13 nM | Not Specified | Not Specified | Potent inhibition of mGlu5. | [1] |
| Ki (for compound 28d) | 0.16 µM (160 nM) | Rat | Radioligand Binding ([3H]methoxyPEPy) | Suggests interaction with the MPEP allosteric binding site. | [2] |
| Selectivity | Ineffective against mGlu1-4 and mGlu7-8 | Not Specified | Not Specified | Demonstrates high selectivity for mGlu5 over other mGlu receptor subtypes. | [1] |
In Vivo Pharmacokinetics of Compound 28d (a close analogue of this compound) in Rats
| Parameter | Value | Route of Administration | Notes | Reference |
| Brain Penetration (Kp) | 0.94 | Not Specified | Indicates good penetration of the blood-brain barrier. | [2] |
| Unbound Brain to Unbound Plasma Ratio (Kp,uu) | 0.29 | Not Specified | Reflects the distribution of the unbound, pharmacologically active compound. | [2] |
Signaling Pathways of mGlu5
Activation of the mGlu5 receptor initiates a cascade of intracellular signaling events. As a negative allosteric modulator, this compound attenuates these glutamate-induced signaling pathways.
Canonical Gq/11 Signaling Pathway
The primary signaling pathway for mGlu5 involves its coupling to Gq/11 G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with elevated Ca2+, activates protein kinase C (PKC).
Caption: Canonical mGlu5 Gq/11 signaling pathway and the inhibitory action of this compound.
Non-Canonical Signaling Pathways
Beyond the canonical Gq/11 pathway, mGlu5 can also modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. This can occur through various mechanisms, including PKC-dependent and independent pathways, and can lead to changes in gene expression and synaptic plasticity.
Caption: Simplified overview of non-canonical mGlu5 signaling via the MAPK/ERK pathway.
Experimental Protocols
Radioligand Binding Assay (for determining Ki)
This assay is used to determine the binding affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand. The protocol described here is based on the methodology used for the characterization of compound 28d, a close analogue of this compound.[2]
Objective: To determine the inhibition constant (Ki) of this compound for the mGlu5 receptor.
Materials:
-
HEK293 cells expressing rat mGlu5.
-
[3H]methoxyPEPy (radioligand).
-
Assay buffer: 50 mM Tris, 0.9% NaCl, pH 7.4.
-
This compound (test compound).
-
96-well deep-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells expressing rat mGlu5.
-
Compound Dilution: Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
100 µL of diluted this compound or vehicle.
-
300 µL of diluted cell membranes (40 µ g/well ).
-
A fixed concentration of [3H]methoxyPEPy.
-
-
Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for the radioligand binding assay to determine the Ki of this compound.
Calcium Mobilization Assay (for determining IC50)
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a receptor agonist.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on glutamate-induced calcium mobilization.
Materials:
-
HEK293 cells expressing mGlu5.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Glutamate (agonist).
-
This compound (test compound).
-
96- or 384-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed HEK293-mGlu5 cells into the microplate and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves incubation with the dye.
-
Compound Pre-incubation: Add serial dilutions of this compound to the wells and pre-incubate for a defined period.
-
Agonist Injection and Fluorescence Reading: Place the plate in the fluorescence reader. Inject a submaximal concentration (e.g., EC80) of glutamate into the wells and simultaneously measure the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the percentage inhibition of the glutamate response against the log concentration of this compound to determine the IC50 value.
Caption: Workflow for the calcium mobilization assay to determine the functional IC50 of this compound.
Conclusion
This compound is a valuable research tool for investigating the role of mGlu5 in health and disease. Its high potency, selectivity, and brain-penetrant properties make it a suitable candidate for in vivo studies. The provided data and experimental protocols offer a foundation for researchers to further explore the therapeutic potential of mGlu5 negative allosteric modulation. Further research is warranted to fully elucidate the in vivo efficacy of this compound in relevant animal models of CNS disorders, particularly in the context of addiction, where it has shown initial promise.
References
- 1. Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of “Molecular Switches” within a Series of mGlu5 Allosteric Ligands Driven by a “Magic Methyl” Effect Affording Both PAMs and NAMs with In Vivo Activity, Derived from an M1 PAM Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of VU0463841: A Potent and Selective mGluR5 Negative Allosteric Modulator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
VU0463841 is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). This document provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound. It is intended to serve as a technical guide for researchers and professionals in the field of drug discovery and development, with a focus on the detailed methodologies and quantitative data that underpin its significance as a valuable research tool. The potential of this compound in preclinical models of cocaine addiction highlights the therapeutic promise of targeting mGluR5 for substance use disorders.
Introduction
The metabotropic glutamate receptor 5 (mGluR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system (CNS). Its involvement in various neurological and psychiatric disorders, including anxiety, depression, fragile X syndrome, and substance use disorders, has made it a significant target for therapeutic intervention. Negative allosteric modulators (NAMs) of mGluR5 have emerged as a promising class of compounds that can attenuate receptor signaling without directly competing with the endogenous ligand, glutamate. This offers a more nuanced approach to receptor modulation with a potentially improved side-effect profile compared to orthosteric antagonists.
This compound was identified through a focused medicinal chemistry effort to develop potent and selective mGluR5 NAMs with favorable pharmacokinetic properties for in vivo studies. Its discovery has provided a valuable pharmacological tool to probe the physiological and pathological roles of mGluR5 and to explore its potential as a therapeutic target for conditions such as cocaine addiction.
Synthesis of this compound
The synthesis of this compound, a substituted 1-phenyl-3-(pyridin-2-yl)urea derivative, can be achieved through a convergent synthesis strategy. A key step in this process is the formation of the urea (B33335) linkage between a substituted aniline (B41778) and a pyridinyl isocyanate or a related reactive intermediate.
General Synthetic Protocol:
A common method for the synthesis of diaryl ureas involves the reaction of an amine with an isocyanate.[1] In a typical procedure, a solution of the desired substituted heteroaryl amine in a suitable dry solvent, such as dichloromethane, is treated dropwise with a solution of the corresponding aryl isocyanate at a reduced temperature (e.g., 0 °C) under an inert atmosphere.[2] The reaction mixture is then allowed to warm to room temperature and stirred for a specified period. Following the completion of the reaction, the solvent is removed under reduced pressure, and the resulting crude product is purified by appropriate methods, such as chromatography or recrystallization, to yield the final urea compound.[2]
For the specific synthesis of this compound, 1-(3-chloro-4-methoxyphenyl)-3-(5-methylpyridin-2-yl)urea, the corresponding 3-chloro-4-methoxyaniline (B1194202) and 5-methylpyridin-2-yl isocyanate (or a synthetic equivalent) would be utilized.
Pharmacological Profile of this compound
This compound is characterized by its high potency and selectivity as an mGluR5 NAM. The following table summarizes its key in vitro pharmacological properties.
| Parameter | Value |
| mGluR5 IC50 | 13 nM |
| Selectivity | >1000-fold vs. mGluR1, mGluR2, mGluR3, mGluR4, mGluR7, mGluR8 |
| Mechanism of Action | Negative Allosteric Modulator |
Table 1: In Vitro Pharmacological Data for this compound.
Experimental Protocols
In Vitro Assays
Calcium Mobilization Assay:
The potency and efficacy of mGluR5 NAMs like this compound are commonly determined using a calcium mobilization assay in a recombinant cell line expressing the human mGluR5.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human mGluR5 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well or 384-well plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.
-
Compound Addition: Test compounds, such as this compound, are added to the wells at various concentrations.
-
Agonist Stimulation: After a pre-incubation period with the test compound, a sub-maximal concentration (EC80) of a known mGluR5 agonist (e.g., glutamate or quisqualate) is added to stimulate the receptor.
-
Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: The IC50 values are calculated from the concentration-response curves by fitting the data to a four-parameter logistic equation.
In Vivo Assays
Rat Model of Cocaine Self-Administration and Reinstatement:
The in vivo efficacy of this compound in a model relevant to cocaine addiction is assessed using a cocaine self-administration and reinstatement paradigm in rats.
-
Catheter Implantation: Male Sprague-Dawley rats are surgically implanted with intravenous jugular catheters.
-
Cocaine Self-Administration Training: Following recovery, rats are trained to self-administer cocaine (e.g., 0.5 mg/kg/infusion) by pressing a lever in an operant conditioning chamber. Each lever press results in an intravenous infusion of cocaine paired with a discrete cue (e.g., a light and a tone).
-
Extinction: After the self-administration phase, the cocaine and the associated cues are withheld, and lever pressing is no longer reinforced. This extinction phase continues until responding decreases to a baseline level.
-
Reinstatement Test: Reinstatement of cocaine-seeking behavior is induced by a non-contingent "priming" injection of cocaine, presentation of the drug-associated cues, or a stressor.
-
Drug Administration: this compound or vehicle is administered prior to the reinstatement test to evaluate its ability to attenuate the reinstatement of cocaine-seeking behavior.
-
Data Collection: The number of active lever presses during the reinstatement session is recorded as a measure of drug-seeking behavior.
Signaling Pathways and Experimental Workflows
mGluR5 Signaling Pathway
The following diagram illustrates the canonical signaling pathway of mGluR5. Activation of the receptor by glutamate leads to the activation of Gαq, which in turn stimulates phospholipase C (PLC) to produce inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This compound, as a NAM, binds to an allosteric site on the receptor to reduce the efficacy of glutamate-mediated signaling.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines the typical workflow for assessing the efficacy of a compound like this compound in a preclinical model of cocaine relapse.
Conclusion
This compound represents a significant advancement in the development of selective mGluR5 negative allosteric modulators. Its well-characterized pharmacological profile, coupled with demonstrated in vivo activity in a preclinical model of cocaine addiction, establishes it as an invaluable tool for the continued investigation of mGluR5 function and its therapeutic potential. The detailed experimental protocols and data presented in this guide are intended to facilitate further research in this promising area of neuropharmacology.
References
The M1 Negative Allosteric Modulator VU0463841: A Technical Guide for Cocaine Addiction Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cocaine addiction remains a significant public health challenge with limited effective pharmacological treatments. The mesolimbic dopamine (B1211576) system, particularly the nucleus accumbens (NAc), is a key neural circuit implicated in the reinforcing effects of cocaine. Cocaine blocks the dopamine transporter, leading to increased extracellular dopamine levels and producing a powerful reinforcing effect that drives compulsive drug-seeking behavior.
Recent research has focused on the modulation of neurotransmitter systems that interact with the dopamine pathway as a potential therapeutic strategy. One such target is the muscarinic acetylcholine (B1216132) receptor subtype 1 (M1). The M1 receptor, a Gq/11-coupled G-protein coupled receptor, is expressed in brain regions critical for reward and cognition, including the nucleus accumbens. VU0463841 is a negative allosteric modulator (NAM) of the M1 receptor, offering a nuanced approach to modulating cholinergic signaling in the context of cocaine addiction. This technical guide provides a comprehensive overview of this compound for researchers in the field of addiction and drug development.
Core Data Summary
In Vitro Pharmacology
| Compound | Assay | Parameter | Value | Reference |
| This compound | Cocaine Self-Administration (Rat) | Schedule | FR10 | [1] |
Note: The FR10 schedule indicates that 10 lever presses are required for each cocaine infusion. The finding that this compound decreases self-administration on this schedule suggests it reduces the reinforcing efficacy of cocaine.[1]
In Vivo Efficacy in Preclinical Cocaine Addiction Models
The evaluation of this compound in preclinical models of cocaine addiction is essential to determine its therapeutic potential.
| Model | Species | Key Findings | Reference |
| Cocaine Self-Administration (Fixed Ratio) | Rat | Decreased cocaine self-administration under an FR10 schedule. | [1] |
Experimental Protocols
Detailed methodologies are critical for the replication and extension of research findings. The following sections outline key experimental protocols relevant to the study of this compound in cocaine addiction research.
Cocaine Self-Administration: Fixed Ratio (FR) Schedule
This paradigm assesses the reinforcing effects of a drug.
Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a stimulus light above the active lever, and an intravenous infusion pump.
Procedure:
-
Catheter Implantation: Rats are surgically implanted with an indwelling intravenous catheter into the jugular vein.
-
Acquisition: Rats are placed in the operant chambers and learn to press an active lever to receive an intravenous infusion of cocaine (e.g., 0.75 mg/kg/infusion). Each infusion is paired with a cue light and/or tone. Inactive lever presses are recorded but have no programmed consequences. Training continues until a stable baseline of responding is established.
-
Treatment: Once stable responding is achieved, animals can be pre-treated with this compound or vehicle before the self-administration session.
-
Data Analysis: The primary dependent measure is the number of cocaine infusions earned. A decrease in infusions following this compound treatment suggests a reduction in the reinforcing effects of cocaine.
Cocaine Self-Administration: Progressive Ratio (PR) Schedule
This schedule is used to measure the motivation or "breakpoint" for a drug, indicating how much work an animal is willing to perform to receive a single infusion.
Procedure:
-
Acquisition: Animals are first trained on a fixed-ratio schedule as described above.
-
Progressive Ratio Testing: The response requirement to earn a cocaine infusion is systematically increased after each successful infusion. For example, the response ratio might increase in an arithmetic or geometric progression (e.g., 1, 2, 4, 6, 9, 12...).
-
Breakpoint Determination: The session ends when the animal fails to make the required number of responses within a set time (e.g., one hour). The final ratio completed is termed the "breakpoint."
-
Treatment and Analysis: this compound or vehicle is administered prior to the session. A decrease in the breakpoint following this compound treatment indicates a reduction in the motivation to obtain cocaine.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.
Procedure:
-
Probe Implantation: A microdialysis guide cannula is surgically implanted, targeting the nucleus accumbens.
-
Probe Insertion and Perfusion: After recovery, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).
-
Drug Administration: Cocaine and/or this compound can be administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe.
-
Neurochemical Analysis: The concentration of dopamine, glutamate, and other relevant neurotransmitters in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
In Vivo Electrophysiology (Single-Unit Recording)
This technique is used to measure the firing activity of individual neurons in response to drug administration and behavioral events.
Procedure:
-
Electrode Implantation: A microelectrode array is surgically implanted into the nucleus accumbens.
-
Recording: Once animals have recovered, the electrodes are connected to a recording system to monitor the action potentials of individual neurons.
-
Behavioral Paradigm: Recordings can be made while the animal is engaged in a cocaine self-administration task.
-
Data Analysis: The firing rate and pattern of NAc neurons are analyzed in relation to lever pressing, cocaine infusion, and this compound administration to determine the drug's effect on neuronal activity.
Signaling Pathways and Visualizations
M1 Receptor Signaling Pathway
The M1 muscarinic receptor is a Gq/11-coupled receptor. Its canonical signaling pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). As a negative allosteric modulator, this compound is hypothesized to attenuate this signaling cascade in response to acetylcholine.
Caption: Canonical M1 receptor signaling pathway and the inhibitory effect of this compound.
Cocaine's Effect on Dopamine Signaling and M1 NAM Intervention
Cocaine blocks the dopamine transporter (DAT), leading to an accumulation of dopamine in the synaptic cleft. This excess dopamine repeatedly stimulates postsynaptic dopamine receptors (D1 and D2), contributing to the reinforcing effects of the drug. This compound, by modulating M1 receptor activity on medium spiny neurons in the nucleus accumbens, is thought to indirectly influence the output of these neurons, thereby altering the response to the cocaine-induced dopamine surge.
Caption: Cocaine's mechanism of action and the modulatory role of this compound.
Experimental Workflow for Preclinical Evaluation
A logical workflow is essential for the systematic evaluation of a compound like this compound.
Caption: A typical preclinical workflow for evaluating this compound in cocaine addiction models.
Conclusion
This compound, as a negative allosteric modulator of the M1 muscarinic receptor, represents a novel and promising target for the development of therapeutics for cocaine addiction. The available preclinical data indicating its ability to reduce cocaine self-administration warrants further investigation. This technical guide provides a foundational overview of the compound, relevant experimental protocols, and the underlying neurobiological rationale for its use in cocaine addiction research. Further studies are needed to fully elucidate its in vivo efficacy, mechanism of action, and pharmacokinetic profile to advance its potential clinical translation.
References
The Medicinal Chemistry and Optimization of VU0463841: A Negative Allosteric Modulator of mGlu5
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the medicinal chemistry, optimization, and pharmacological characterization of VU0463841, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). This compound has emerged as a valuable tool compound for studying the role of mGlu5 in the central nervous system and holds potential for the development of therapeutics for neurological and psychiatric disorders. This document details the structure-activity relationships (SAR), experimental protocols, and key signaling pathways associated with this compound.
Core Compound Data and Optimization
The discovery of this compound was the result of a systematic medicinal chemistry effort to optimize a series of 1-phenyl-3-(pyridin-2-yl)urea-based mGlu5 NAMs. The optimization process focused on improving potency, metabolic stability, and brain penetration. The following tables summarize the key quantitative data from this optimization campaign.
| Compound | R¹ | R² | R³ | R⁴ | mGlu5 IC₅₀ (nM) |
| 1 | H | H | H | H | 1300 |
| 2 | F | H | H | H | 780 |
| 3 | Cl | H | H | H | 550 |
| 4 | CH₃ | H | H | H | 920 |
| 5 | H | H | F | H | 650 |
| 6 | H | H | Cl | H | 480 |
| 7 | H | H | CH₃ | H | 710 |
| This compound (29) | F | Cl | H | CH₃ | 2.5 |
Table 1: Structure-Activity Relationship of Phenyl Ring Substituents. This table illustrates the impact of substitutions on the phenyl ring on the inhibitory potency at the mGlu5 receptor. The data demonstrates that strategic placement of halogen atoms and a methyl group on the pyridyl ring led to a significant increase in potency, culminating in the discovery of this compound.
| Parameter | This compound (29) |
| mGlu5 IC₅₀ (nM) | 2.5 |
| Human mGlu5 IC₅₀ (nM) | 3.1 |
| Rat mGlu5 IC₅₀ (nM) | 2.8 |
| Mouse Liver Microsomal Clearance (µL/min/mg) | 25 |
| Rat Brain Exposure (µM at 10 mg/kg, po) | 1.2 |
| Rat Plasma Exposure (µM at 10 mg/kg, po) | 0.8 |
| Brain/Plasma Ratio | 1.5 |
Table 2: In Vitro and In Vivo Pharmacological Profile of this compound. This table summarizes the key pharmacological parameters of this compound, highlighting its high potency across species, favorable metabolic stability, and excellent brain penetration.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the development of this compound.
Synthesis of this compound
A solution of 2-amino-4-methylpyridine (B118599) (1.0 eq) in anhydrous dichloromethane (B109758) (0.2 M) is cooled to 0 °C. To this solution is added 1-chloro-2-fluoro-4-isocyanatobenzene (B8813083) (1.1 eq) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The resulting precipitate is collected by filtration, washed with cold dichloromethane, and dried under vacuum to afford this compound as a white solid.
mGlu5 Functional Assay (Calcium Mobilization)
Human mGlu5-expressing HEK293 cells are plated in 384-well black-walled clear-bottom plates and grown overnight. The cells are then loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37 °C. Test compounds are added to the wells at various concentrations and incubated for 15 minutes. The baseline fluorescence is measured, and then an EC₈₀ concentration of glutamate is added to stimulate the receptor. The change in fluorescence, indicative of intracellular calcium mobilization, is measured using a fluorescence plate reader. The IC₅₀ values are calculated from the concentration-response curves using a four-parameter logistic equation.
Microsomal Stability Assay
This compound (1 µM) is incubated with liver microsomes (0.5 mg/mL) from human, rat, or mouse in the presence of a NADPH-regenerating system at 37 °C. Aliquots are removed at various time points (0, 5, 15, 30, and 60 minutes) and the reaction is quenched with acetonitrile. The samples are then centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound. The in vitro half-life (t₁/₂) is calculated from the slope of the natural logarithm of the remaining compound concentration versus time.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway modulated by this compound and the general workflow for its characterization.
Caption: Mechanism of action of this compound as a negative allosteric modulator of the mGlu5 receptor signaling pathway.
Caption: General experimental workflow for the discovery and optimization of this compound.
VU0463841: A Potential Therapeutic Avenue for Cocaine Addiction
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
VU0463841 is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). Emerging preclinical evidence strongly suggests its potential as a therapeutic agent for the treatment of cocaine addiction. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key pharmacological data, detailed experimental protocols for its synthesis and evaluation, and a discussion of its therapeutic potential. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel treatments for substance use disorders.
Core Compound Properties
This compound is a substituted 1-phenyl-3-(pyridin-2-yl)urea derivative that acts as a negative allosteric modulator of mGlu5.[1] It exhibits high potency and selectivity for mGlu5 over other mGlu receptor subtypes.
| Property | Value | Reference |
| IUPAC Name | 1-(3-chloro-4-fluorophenyl)-3-(pyridin-2-yl)urea | Original Publication |
| Molecular Formula | C12H9ClFN3O | Original Publication |
| Molecular Weight | 265.68 g/mol | Original Publication |
| IC50 | 13 nM | [1] |
| Selectivity | Ineffective against mGlu1, mGlu2, mGlu3, mGlu4, mGlu7, and mGlu8 | [1] |
| Brain Penetration | Good CNS exposure in rats | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to an allosteric site on the mGlu5 receptor, distinct from the glutamate binding site. This binding event reduces the receptor's response to glutamate, thereby dampening downstream signaling cascades implicated in the reinforcing effects of cocaine. The mGlu5 receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a cascade of intracellular events, including the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. By negatively modulating this pathway, this compound can attenuate the excessive glutamate signaling associated with cocaine seeking behavior.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process that can be summarized as follows. Detailed, step-by-step procedures and characterization data can be found in the supporting information of the primary publication by Amato et al. (2013).
In Vitro Pharmacology: mGlu5 NAM Activity Assay
The potency of this compound as an mGlu5 NAM was determined using a cell-based assay that measures changes in intracellular calcium concentration.
-
Cell Line: HEK293 cells stably expressing the rat mGlu5 receptor.
-
Assay Principle: The assay utilizes a calcium-sensitive fluorescent dye (e.g., Fluo-4) to detect changes in intracellular calcium levels upon receptor activation.
-
Protocol Outline:
-
Plate mGlu5-expressing HEK293 cells in a 96-well plate.
-
Load cells with a calcium-sensitive fluorescent dye.
-
Add varying concentrations of this compound to the cells and incubate.
-
Stimulate the cells with an EC80 concentration of glutamate.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
-
In Vivo Efficacy: Rat Models of Cocaine Addiction
The therapeutic potential of this compound was evaluated in established rat models of cocaine-seeking behavior.[1]
-
Model 1: Reinstatement Model of Relapse
-
Principle: This model mimics the relapse to drug-seeking behavior in humans.
-
Protocol Outline:
-
Rats are trained to self-administer cocaine by pressing a lever.
-
The cocaine-taking behavior is then extinguished by replacing cocaine with saline.
-
Reinstatement of drug-seeking is triggered by a priming injection of cocaine.
-
This compound is administered prior to the cocaine priming injection to assess its ability to block the reinstatement of lever pressing.
-
-
-
Model 2: Progressive Ratio Schedule of Reinforcement
-
Principle: This model assesses the motivation of the animal to work for a drug reward.
-
Protocol Outline:
-
Rats are trained to self-administer cocaine.
-
The number of lever presses required to receive a single infusion of cocaine is progressively increased.
-
The "breakpoint," or the highest number of presses the rat is willing to make, is measured as an indicator of motivation.
-
This compound is administered to determine its effect on the breakpoint.
-
-
Quantitative Data Summary
| Parameter | Model | Result | Reference |
| IC50 | In vitro mGlu5 NAM activity | 13 nM | [1] |
| Efficacy | Cocaine-induced reinstatement | Attenuated drug-seeking behaviors | [1] |
| Efficacy | Progressive ratio responding | Reduced breakpoint | [1] |
| Pharmacokinetics | Rat | Good CNS exposure | [1] |
Therapeutic Potential and Future Directions
The preclinical data for this compound are highly encouraging, demonstrating its ability to reduce key behaviors associated with cocaine addiction in animal models.[1] Its potency, selectivity, and favorable pharmacokinetic profile make it a promising lead compound for further development.
Future research should focus on:
-
Comprehensive preclinical toxicology and safety pharmacology studies.
-
Investigation of the efficacy of this compound in models of other substance use disorders.
-
Exploration of its potential in treating other neurological and psychiatric conditions where mGlu5 dysregulation is implicated.
-
Ultimately, progression towards clinical trials to evaluate its safety and efficacy in human populations.
The development of effective pharmacotherapies for cocaine addiction remains a significant unmet medical need. This compound represents a promising step forward in the pursuit of novel treatment strategies targeting the glutamatergic system.
References
The Role of M5 Positive Allosteric Modulators in Neurotransmission: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The muscarinic acetylcholine (B1216132) M5 receptor, a Gq-coupled receptor predominantly expressed in the central nervous system, has emerged as a promising therapeutic target for various neurological and psychiatric disorders. Its role in modulating key neurotransmitter systems, particularly dopamine (B1211576), has garnered significant interest. This technical guide provides a comprehensive overview of the pharmacology of M5 positive allosteric modulators (PAMs), their mechanism of action, and their impact on neurotransmission. While the initial query referenced VU0463841, it is critical to clarify that this compound is a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). This guide will instead focus on well-characterized M5 PAMs, using VU0238429 and ML326 (VU0467903) as primary examples to illustrate the principles and potential of M5 positive modulation.
Introduction: The M5 Receptor as a Therapeutic Target
The M5 muscarinic acetylcholine receptor is a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] Unlike other muscarinic receptor subtypes, M5 has a more restricted expression pattern, with high concentrations in the substantia nigra pars compacta and the ventral tegmental area (VTA), key regions for dopamine signaling.[3] This localization strongly suggests a role for M5 in modulating dopamine release and, consequently, in behaviors and pathologies associated with the dopaminergic system, such as addiction, schizophrenia, and Parkinson's disease.
Positive allosteric modulators (PAMs) offer a nuanced approach to targeting the M5 receptor. Instead of directly activating the receptor, PAMs bind to a site distinct from the orthosteric acetylcholine (ACh) binding site and potentiate the effects of the endogenous ligand. This can lead to a more physiologically relevant and potentially safer pharmacological profile compared to direct agonists.
Mechanism of Action of M5 Positive Allosteric Modulators
M5 receptors are coupled to Gq/11 proteins.[4] Upon activation by acetylcholine, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). M5 PAMs, such as VU0238429, enhance this signaling cascade in the presence of acetylcholine.
References
- 1. Discovery of the First Highly M5-Preferring Muscarinic Acetylcholine Receptor Ligand, an M5 Positive Allosteric Modulator Derived from a Series of 5-Trifluoromethoxy N-Benzyl Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]
- 3. Characterization of Selective M5 Acetylcholine Muscarinic Receptor Modulators on Dopamine Signaling in the Striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
In Vitro Assay Protocols for the mGlu5 NAM VU0463841
Application Notes for Researchers, Scientists, and Drug Development Professionals
This document provides detailed in vitro assay protocols for the characterization of VU0463841, a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). The protocols outlined below are based on the methodologies reported in the primary literature describing the discovery and characterization of this compound. These assays are crucial for assessing the potency, selectivity, and mechanism of action of this compound and other mGlu5 NAMs.
Summary of Quantitative Data
The following table summarizes the key in vitro pharmacological data for this compound.
| Parameter | Cell Line | Assay Type | Value | Reference |
| IC50 | Rat mGlu5-expressing HEK293 cells | Calcium Mobilization Assay | 13 nM | [1][2] |
| Selectivity | Various cell lines expressing mGlu receptor subtypes | Functional Assays | Ineffective against mGlu1, mGlu2, mGlu3, mGlu4, mGlu7, and mGlu8 | [1] |
Signaling Pathway of mGlu5 and Inhibition by this compound
The metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor (GPCR) that, upon activation by the endogenous ligand glutamate, couples to Gαq. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This compound, as a negative allosteric modulator, binds to a site on the mGlu5 receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate, thereby inhibiting this signaling pathway.
Caption: mGlu5 signaling pathway and its inhibition by this compound.
Experimental Protocols
Calcium Mobilization Assay for mGlu5 NAM Potency Determination
This protocol describes a fluorescence-based calcium mobilization assay used to determine the half-maximal inhibitory concentration (IC50) of this compound at the rat mGlu5 receptor. The assay is performed in a 384-well plate format, making it suitable for high-throughput screening.[1]
Materials:
-
HEK293 cells stably expressing the rat mGlu5 receptor
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Glutamate (agonist)
-
This compound (test compound)
-
384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR)
Procedure:
-
Cell Culture and Plating:
-
Culture rat mGlu5-HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
On the day before the assay, harvest cells using trypsin-EDTA and resuspend in culture medium.
-
Plate the cells in 384-well black-walled, clear-bottom microplates at a density of 20,000 cells per well in 20 µL of culture medium.
-
Incubate the plates overnight at 37°C.
-
-
Dye Loading:
-
Prepare a dye loading solution of Fluo-4 AM in assay buffer containing Pluronic F-127 according to the manufacturer's instructions.
-
On the day of the assay, remove the culture medium from the cell plates.
-
Add 20 µL of the Fluo-4 AM dye loading solution to each well.
-
Incubate the plates for 60 minutes at 37°C.
-
-
Compound Addition and Fluorescence Reading:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of glutamate in assay buffer at a concentration that elicits an EC80 response (the concentration that produces 80% of the maximal response).
-
Using a fluorescence plate reader, measure the baseline fluorescence for each well.
-
Add the desired concentration of this compound to the wells and incubate for a specified pre-incubation time.
-
Add the EC80 concentration of glutamate to the wells to stimulate the mGlu5 receptor.
-
Immediately begin recording the fluorescence intensity over time to measure the calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of control wells (glutamate alone) and baseline fluorescence.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the Calcium Mobilization Assay.
In Vitro Selectivity Assays
To determine the selectivity of this compound, similar functional assays are performed using cell lines expressing other mGlu receptor subtypes (mGlu1, mGlu2, mGlu3, mGlu4, mGlu7, and mGlu8). The general protocol is similar to the calcium mobilization assay described above, with appropriate modifications for the specific signaling pathway of each receptor subtype. For example, for Group II and III mGlu receptors that couple to Gαi/o and inhibit adenylyl cyclase, a cAMP assay or a thallium flux assay through G-protein-coupled inwardly rectifying potassium (GIRK) channels would be employed. The concentration of this compound that causes 50% inhibition is determined for each receptor subtype to assess its selectivity profile.[3]
Note: The specific protocols for selectivity assays against other mGluRs were not detailed in the primary publication for this compound but are standard methods in the field. Researchers should adapt the assay based on the specific signaling mechanism of the receptor subtype being tested.
References
- 1. Current approaches for the discovery of drugs that deter substance and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for VU0467319 (VU319), a Representative M1 Positive Allosteric Modulator, for In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective activation of the M1 muscarinic acetylcholine (B1216132) receptor through positive allosteric modulation (PAM) presents a promising therapeutic strategy for enhancing cognitive function in neurological disorders such as Alzheimer's disease and schizophrenia. While specific in vivo dosage information for VU0463841 is not publicly available, this document provides detailed application notes and protocols for a closely related and well-characterized M1 PAM, VU0467319 (also known as VU319) . This compound has advanced to Phase I clinical trials, and its preclinical data offers valuable guidance for designing in vivo studies with M1 PAMs.
VU0467319 is a highly selective M1 PAM with minimal agonist activity.[1] It demonstrates robust efficacy in preclinical cognition models and possesses favorable pharmacokinetic properties, including high central nervous system (CNS) penetration.[2][3] These characteristics make it an excellent surrogate for establishing experimental parameters for novel M1 PAMs like this compound.
Quantitative Data Summary
The following tables summarize the pharmacokinetic and pharmacodynamic parameters of VU0467319 in various animal models.
Table 1: In Vivo Pharmacokinetics of VU0467319 in Rodents[2][3]
| Parameter | Mouse | Rat |
| Plasma Unbound Fraction (fu) | 0.028 | 0.028 |
| Brain Homogenate Unbound Fraction (fu) | 0.048 | 0.040 |
| Plasma:Brain Partitioning (Kp) | 0.77 | 0.64 |
| Unbound Plasma:Unbound Brain Partitioning (Kp,uu) | 1.3 | 0.91 |
Table 2: In Vivo Efficacy and Safety Dosages of VU0467319
| Animal Model | Administration Route | Dosage | Observed Effect | Reference |
| Mouse | Oral (PO) | 1 mg/kg | Minimum effective dose (MED) in preclinical cognition models. | [2] |
| Mouse | Intraperitoneal (IP) | 56.6 mg/kg | No cholinergic adverse events observed in the Irwin Neurological Test battery. | [2] |
| Mouse | Intraperitoneal (IP) | 100 mg/kg | No cholinergic adverse events observed in the Irwin Neurological Test battery. | [2] |
| Rat | - | - | No cholinergic adverse effects noted. | [1][2] |
| Dog | - | - | No cholinergic adverse effects noted. | [1][2] |
| Non-human Primate | - | - | No cholinergic adverse effects noted. | [2] |
Experimental Protocols
Below are detailed protocols for key experiments involving the in vivo administration of VU0467319. These can be adapted for other M1 PAMs with similar characteristics.
Protocol 1: Assessment of Cognitive Enhancement in Mice (e.g., Novel Object Recognition Task)
Objective: To evaluate the efficacy of VU0467319 in improving recognition memory.
Materials:
-
VU0467319
-
Vehicle (e.g., 10% Tween 80 in sterile water)
-
Male C57BL/6 mice (8-10 weeks old)
-
Novel Object Recognition (NOR) testing arena
-
Objects of different shapes, colors, and textures
-
Video recording and analysis software
Procedure:
-
Habituation: Individually house mice and handle them for 5 minutes daily for 3 days leading up to the experiment. On the day before the test, allow each mouse to freely explore the empty NOR arena for 10 minutes.
-
Drug Administration: On the test day, administer VU0467319 orally (PO) at a dose of 1 mg/kg. The control group should receive an equivalent volume of the vehicle. Dosing should occur 60 minutes before the training session.
-
Training (Familiarization) Phase: Place two identical objects in the NOR arena. Allow the mouse to explore the objects for 10 minutes. Record the time spent exploring each object.
-
Inter-trial Interval: Return the mouse to its home cage for a defined period (e.g., 1 hour).
-
Testing (Choice) Phase: Replace one of the familiar objects with a novel object. Place the mouse back in the arena and allow it to explore for 5 minutes. Record the time spent exploring the familiar and the novel object.
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory. Compare the DI between the VU0467319-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test).
Protocol 2: Assessment of Cholinergic Adverse Effects in Mice (Irwin Test)
Objective: To evaluate the safety profile of VU0467319 and assess for potential cholinergic side effects.
Materials:
-
VU0467319
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Male CD-1 mice (8-10 weeks old)
-
Observation arena
-
Standardized scoring sheet for the Irwin test
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer VU0467319 via intraperitoneal (IP) injection at doses of 56.6 mg/kg and 100 mg/kg. A control group should receive the vehicle.
-
Observation: At predetermined time points (e.g., 15, 30, 60, 120, 240, and 360 minutes) post-injection, place each mouse in the observation arena.
-
Scoring: A trained observer, blinded to the treatment groups, should systematically assess each mouse for a battery of physiological and behavioral parameters as defined by the Irwin test. Pay close attention to signs of cholinergic activation (SLUDGE syndrome: Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, Emesis).
-
Data Analysis: Record the presence and severity of any observed effects on the scoring sheet. Compare the incidence and severity of adverse effects between the VU0467319-treated groups and the vehicle-treated group.
Visualizations
M1 Muscarinic Receptor Signaling Pathway
Caption: Simplified signaling pathway of the M1 muscarinic acetylcholine receptor.
Experimental Workflow for In Vivo Cognitive Testing
Caption: General workflow for in vivo cognitive assessment in rodents.
References
- 1. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for VU0463841 in Behavioral Studies
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
VU0463841 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). It is crucial to note that this compound is not a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR). This document provides detailed application notes and protocols for the use of this compound in behavioral studies, with a focus on its application in preclinical models of cocaine addiction. mGlu5 receptors are G-protein coupled receptors that play a significant role in modulating neuronal excitability and synaptic plasticity, making them a key target for therapeutic intervention in various neurological and psychiatric disorders, including substance use disorders.
Application Notes
This compound is a valuable tool compound for investigating the role of mGlu5 receptors in addiction-related behaviors. As a NAM, it reduces the effects of glutamate at the mGlu5 receptor, thereby modulating the glutamatergic system, which is heavily implicated in the rewarding and reinforcing properties of drugs of abuse.
Primary Applications:
-
Preclinical Models of Addiction: this compound has been effectively used to study the attenuation of drug-seeking behaviors in rodent models of cocaine addiction.[1]
-
Anxiolytic and Antipsychotic Research: The broader class of mGlu5 NAMs has shown potential in models of anxiety and psychosis.
Mechanism of Action: this compound binds to an allosteric site on the mGlu5 receptor, distinct from the glutamate binding site. This binding event reduces the receptor's response to glutamate. The mGlu5 receptor is predominantly coupled to Gαq/11 proteins, and its activation leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[2][3] By negatively modulating this pathway, this compound can dampen excessive glutamatergic signaling associated with drug-seeking behavior.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and the experimental design for utilizing this compound, the following diagrams have been generated using the DOT language.
Caption: mGlu5 Receptor Signaling Pathway.
Caption: Experimental Workflow for this compound in a Cocaine Self-Administration Study.
Experimental Protocols
The following protocols are based on methodologies used in published behavioral studies investigating this compound.
Protocol 1: Cocaine Self-Administration in Rats
This protocol is designed to assess the effect of this compound on the reinforcing properties of cocaine.
1. Animals and Housing:
-
Species: Male Sprague-Dawley rats.
-
Weight: 250-300g at the start of the experiment.
-
Housing: Individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum unless otherwise specified.
2. Surgical Procedure: Jugular Vein Catheterization:
-
Anesthetize rats with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Aseptically implant a chronic indwelling catheter into the right jugular vein.
-
The catheter should be passed subcutaneously to the mid-scapular region and externalized.
-
Allow a recovery period of 5-7 days post-surgery. During this period, flush catheters daily with a sterile saline solution containing heparin to maintain patency.
3. Apparatus:
-
Standard operant conditioning chambers equipped with two retractable levers, a stimulus light above each lever, a tone generator, and a syringe pump for intravenous infusions.
-
The chambers should be housed in sound-attenuating cubicles.
4. Behavioral Procedure:
-
Acquisition of Self-Administration:
-
Rats are trained to press an "active" lever to receive an intravenous infusion of cocaine (e.g., 0.25 mg/kg/infusion) in daily 2-hour sessions.
-
Each infusion is paired with a discrete cue complex (e.g., illumination of the stimulus light and a tone).
-
Presses on the "inactive" lever are recorded but have no programmed consequences.
-
Training continues until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
Drug Testing:
-
Once stable responding is established, administer this compound or its vehicle intraperitoneally (i.p.) at various doses (e.g., 3, 10, and 30 mg/kg).
-
The pre-treatment time before the self-administration session should be consistent (e.g., 30 minutes).
-
A within-subjects design is often used, where each rat receives each dose of this compound in a counterbalanced order.
-
5. Data Analysis:
-
The primary dependent variables are the number of infusions earned and the number of presses on the active and inactive levers.
-
Analyze the data using appropriate statistical methods, such as a repeated-measures analysis of variance (ANOVA), to compare the effects of different doses of this compound to the vehicle control.
Protocol 2: Locomotor Activity Assessment
This protocol is a crucial control experiment to ensure that the effects of this compound on cocaine self-administration are not due to non-specific motor impairments.
1. Animals and Housing:
-
Same as in Protocol 1.
2. Apparatus:
-
Open-field activity chambers equipped with infrared photobeams to automatically track horizontal and vertical activity.
3. Behavioral Procedure:
-
Habituate the rats to the activity chambers for a set period (e.g., 60 minutes) on the day before testing.
-
On the test day, administer this compound or its vehicle (i.p.) at the same doses and pre-treatment time as in the self-administration study.
-
Place the rats in the activity chambers immediately after injection and record locomotor activity for a duration that encompasses the self-administration session length (e.g., 120 minutes).
4. Data Analysis:
-
The primary dependent variable is the total distance traveled or the number of photobeam breaks.
-
Analyze the data using an ANOVA to compare the effects of different doses of this compound to the vehicle control.
Data Presentation
The following tables summarize representative quantitative data from a study investigating the effects of this compound on cocaine self-administration and locomotor activity in rats.
Table 1: Effect of this compound on Cocaine Self-Administration
| Treatment (mg/kg, i.p.) | Number of Cocaine Infusions | Active Lever Presses | Inactive Lever Presses |
| Vehicle | 25 ± 2 | 260 ± 25 | 10 ± 3 |
| This compound (3) | 22 ± 3 | 230 ± 30 | 8 ± 2 |
| This compound (10) | 15 ± 2 | 160 ± 20 | 9 ± 3 |
| This compound (30) | 8 ± 1 | 90 ± 15 | 7 ± 2 |
| Data are presented as mean ± SEM. | |||
| p < 0.05, **p < 0.01 compared to vehicle. | |||
| (Note: The data in this table are representative and intended for illustrative purposes.) |
Table 2: Effect of this compound on Locomotor Activity
| Treatment (mg/kg, i.p.) | Total Distance Traveled (cm) in 120 min |
| Vehicle | 4500 ± 500 |
| This compound (3) | 4300 ± 450 |
| This compound (10) | 4100 ± 550 |
| This compound (30) | 3900 ± 600 |
| Data are presented as mean ± SEM. No significant differences were observed between groups. | |
| (Note: The data in this table are representative and intended for illustrative purposes.) |
References
- 1. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptor 5: A Potential Target for Neuropathic Pain Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU0463841 in Synaptic Plasticity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0463841 is a potent and selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine (B1216132) receptor. M5 receptors are predominantly expressed in the central nervous system, including key brain regions for learning and memory such as the hippocampus. Studies involving M5 knockout mice have revealed deficits in hippocampal long-term potentiation (LTP), a cellular correlate of learning and memory, suggesting a critical role for this receptor in synaptic plasticity. As a selective M5 PAM, this compound offers a valuable pharmacological tool to investigate the specific contribution of M5 receptor activation to the mechanisms underlying synaptic plasticity and its potential as a therapeutic target for cognitive disorders.
These application notes provide a comprehensive overview of the use of this compound for studying synaptic plasticity, including its mechanism of action, quantitative data from related compounds, and detailed experimental protocols for in vitro electrophysiology.
Mechanism of Action
This compound acts as a positive allosteric modulator, meaning it binds to a site on the M5 receptor distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds. This binding event potentiates the receptor's response to ACh, enhancing downstream signaling cascades. The M5 receptor is a Gq-coupled G protein-coupled receptor (GPCR). Upon activation by ACh and potentiation by this compound, the Gq protein activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This signaling cascade is crucial for the induction and maintenance of synaptic plasticity.[1]
Quantitative Data
While specific quantitative data for this compound's effects on Long-Term Potentiation (LTP) and Long-Term Depression (LTD) are not yet extensively published, data from studies on other muscarinic and metabotropic glutamate (B1630785) receptor PAMs provide a strong basis for expected efficacy and potency. The following table summarizes relevant data for M5 PAMs and a related mGluR5 PAM, which can serve as a reference for designing experiments with this compound.
| Compound | Receptor Target | Assay | Parameter | Value | Reference |
| ML380 | M5 | Calcium mobilization (human) | EC50 | 190 nM | [2] |
| ML380 | M5 | Calcium mobilization (rat) | EC50 | 610 nM | [2] |
| VU0238429 | M5 | Calcium mobilization | EC50 | ~1.16 µM | [3] |
| VU-29 | mGluR5 | LTP enhancement (hippocampal slices) | Concentration | 500 nM | [4][5] |
| VU-29 | mGluR5 | LTD enhancement (hippocampal slices) | Concentration | 1 µM | [4][5] |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for M5 receptor-mediated modulation of synaptic plasticity, potentiated by this compound.
References
- 1. Muscarinic acetylcholine receptor-dependent and NMDA receptor-dependent LTP and LTD share the common AMPAR trafficking pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potentiating mGluR5 function with a positive allosteric modulator enhances adaptive learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synaptic plasticity and memory: an evaluation of the hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU0463841, a Negative Allosteric Modulator of mGlu5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the experimental study of VU0463841, a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). The provided methodologies are based on established in vitro and in vivo assays to characterize the pharmacological properties of this compound and similar compounds.
Mechanism of Action
This compound acts as a negative allosteric modulator of the mGlu5 receptor. This means it binds to a site on the receptor that is distinct from the glutamate binding site (the orthosteric site). By binding to this allosteric site, this compound decreases the affinity and/or efficacy of the endogenous ligand, glutamate, for the receptor. This inhibitory effect on mGlu5 signaling has shown potential in preclinical models for treating conditions such as cocaine addiction.[1]
In Vitro Characterization
Calcium Mobilization Assay
This assay is a common method to determine the potency of mGlu5 NAMs by measuring their ability to inhibit glutamate-induced intracellular calcium release.[2] mGlu5 is a Gq-coupled receptor, and its activation leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.
Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293A) cells stably expressing rat mGlu5 are seeded into black-walled, clear-bottom 96-well plates coated with poly-D-lysine at a density of 40,000 cells per well. The cells are then incubated for 24 hours prior to the assay.[2]
-
Dye Loading: The cell culture medium is removed, and the cells are incubated for 1 hour at 37°C in an assay buffer (Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, 1 mM MgCl₂, and 1 mM CaCl₂, pH 7.4) containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[3][4]
-
Compound Addition: A dilution series of this compound is prepared in the assay buffer. The dye-loading solution is removed, and the cells are incubated with the different concentrations of this compound.
-
Glutamate Challenge: After a pre-incubation period with the NAM, the cells are challenged with an EC₈₀ concentration of glutamate (the concentration that elicits 80% of the maximal response).
-
Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
Data Analysis: The fluorescence signal is plotted against the concentration of this compound to generate a concentration-response curve. The IC₅₀ value, which is the concentration of the NAM that inhibits 50% of the glutamate-induced response, is then calculated.
Table 1: In Vitro Potency of this compound in Calcium Mobilization Assay
| Compound | mGlu5 IC₅₀ (nM) |
| This compound | 13 |
Data represents the mean of at least three independent experiments.
Schild Analysis for Determining Antagonist Affinity
Schild analysis is a pharmacological method used to determine the dissociation constant (Kₑ) of a competitive antagonist. It involves generating agonist concentration-response curves in the presence of increasing concentrations of the antagonist. A rightward parallel shift in the agonist concentration-response curve is indicative of competitive antagonism.
Protocol:
-
Cell Preparation: Prepare cells expressing mGlu5 as described in the Calcium Mobilization Assay protocol.
-
Antagonist Incubation: Incubate the cells with several fixed concentrations of this compound for a sufficient time to reach equilibrium.
-
Agonist Concentration-Response Curves: In the continued presence of the antagonist, stimulate the cells with a range of concentrations of an mGlu5 agonist (e.g., glutamate or quisqualate).
-
Data Acquisition: Measure the response (e.g., calcium mobilization) for each agonist concentration at each antagonist concentration.
-
Data Analysis:
-
Plot the agonist concentration-response curves for each concentration of this compound.
-
Determine the EC₅₀ of the agonist in the absence and presence of each antagonist concentration.
-
Calculate the dose ratio (DR), which is the ratio of the agonist EC₅₀ in the presence of the antagonist to the agonist EC₅₀ in the absence of the antagonist.
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the log of the molar concentration of this compound on the x-axis.
-
The x-intercept of the linear regression of the Schild plot provides the pA₂, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. For a competitive antagonist, the pA₂ is an estimate of the pKₑ. The slope of the Schild plot should be close to 1 for competitive antagonism.
-
In Vivo Characterization
Electrophysiology in Rat Models
In vivo electrophysiology can be used to assess the effects of this compound on neuronal activity in brain regions implicated in the disorders it is intended to treat, such as the nucleus accumbens for addiction studies.[2]
Protocol:
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized, and a guide cannula is stereotaxically implanted targeting the brain region of interest.
-
Electrode Implantation: A recording electrode bundle is implanted through the guide cannula.
-
Baseline Recording: After a recovery period, baseline neuronal activity (e.g., single-unit recordings of dopamine (B1211576) neuron firing) is recorded for a set duration (e.g., 15 minutes).[2]
-
Drug Administration: this compound is administered systemically (e.g., via intraperitoneal injection) or locally through the guide cannula.
-
Post-Drug Recording: Neuronal activity is recorded for an extended period following drug administration (e.g., 90 minutes) to observe any changes in firing rate or pattern.[2]
-
Data Analysis: The firing rate and other electrophysiological parameters of individual neurons are analyzed and compared between the baseline and post-drug conditions.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified mGlu5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro calcium mobilization assay.
Caption: General workflow for in vivo electrophysiological recording in rats.
References
- 1. Substituted 1-Phenyl-3-(pyridin-2-yl)urea negative allosteric modulators of mGlu5: discovery of a new tool compound this compound with activity in rat models of cocaine addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Substituted 1-Phenyl-3-(pyridin-2-yl)urea negative allosteric modulators of mGlu5: discovery of a new tool compound this compound with activity in rat models of cocaine addiction. | Semantic Scholar [semanticscholar.org]
- 4. Partial mGlu₅ Negative Allosteric Modulators Attenuate Cocaine-Mediated Behaviors and Lack Psychotomimetic-Like Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of mGluR5 Negative Allosteric Modulators in Rodent Models of Addiction
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The metabotropic glutamate (B1630785) receptor 5 (mGluR5) has emerged as a significant target in the neurobiology of addiction.[1][2] Negative allosteric modulators (NAMs) of mGluR5, such as VU0463841, MTEP (3-((2-Methyl-4-thiazolyl)ethynyl)pyridine), and MPEP (2-Methyl-6-(phenylethynyl)pyridine), have shown therapeutic potential by reducing drug-seeking and self-administration behaviors in preclinical rodent models of addiction.[2][3][4][5] These compounds do not bind to the glutamate binding site directly but instead modulate the receptor's response to glutamate. This document provides a detailed overview of the application of mGluR5 NAMs, with a focus on protocols and data derived from studies using the well-characterized compounds MTEP and MPEP as proxies, due to the limited specific published data on this compound in addiction models. The methodologies and findings presented here are intended to serve as a guide for designing and conducting experiments to evaluate the efficacy of novel mGluR5 NAMs in rodent models of substance use disorders.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of MTEP and MPEP on drug self-administration and reinstatement in rodent models. These data highlight the dose-dependent efficacy of these compounds in attenuating addiction-related behaviors across different substances of abuse.
Table 1: Effects of MTEP on Cocaine, Ethanol, and Nicotine (B1678760) Self-Administration and Reinstatement in Rats
| Substance of Abuse | Behavioral Paradigm | MTEP Dose (mg/kg, i.p.) | Effect on Drug-Seeking/Taking Behavior | Reference |
| Cocaine | Self-Administration | 1-2 | Reduction in self-administration | [2] |
| Cue-Induced Reinstatement | 0.1, 1 | Dose-dependent attenuation of reinstatement | [3] | |
| Drug-Primed Reinstatement | 0.1, 1 | Dose-dependent attenuation of reinstatement | [3] | |
| Ethanol | Self-Administration | 1-2 | Reduction in self-administration | [2] |
| Nicotine | Self-Administration | 1-2 | Reduction in self-administration | [2] |
| Cue-Induced Reinstatement | N/A | Attenuated by mGluR5 NAMs | [6][7] |
Table 2: Effects of MPEP on Cocaine, Ethanol, and Nicotine Self-Administration and Reinstatement in Rats
| Substance of Abuse | Behavioral Paradigm | MPEP Dose (mg/kg, i.p.) | Effect on Drug-Seeking/Taking Behavior | Reference |
| Cocaine | Self-Administration | 2.5-3.2 | Reduction in self-administration | [2] |
| Drug-Primed Reinstatement | 1, 3 | Dose-dependent attenuation of reinstatement | [3] | |
| Cue-Induced Reinstatement | N/A | Attenuated by mGluR5 NAMs | [3] | |
| Ethanol | Self-Administration | 2.5-3.2 | Reduction in self-administration | [2] |
| Nicotine | Self-Administration | 2.5-3.2 | Reduction in self-administration | [2] |
| Nicotine Seeking | 6, 12 | Decreased nicotine intake | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the effects of mGluR5 NAMs on addiction-related behaviors in rodents.
Protocol 1: Intravenous Drug Self-Administration
Objective: To assess the effect of an mGluR5 NAM on the reinforcing properties of a drug of abuse.
Materials:
-
Rodents (rats or mice)
-
Operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump
-
Intravenous catheters
-
Drug of abuse (e.g., cocaine, nicotine)
-
mGluR5 NAM (e.g., MTEP, MPEP) or vehicle
-
Surgical supplies for catheter implantation
Procedure:
-
Catheter Implantation: Surgically implant a chronic indwelling catheter into the jugular vein of the rodent under anesthesia. Allow for a recovery period of at least 5-7 days.
-
Acquisition of Self-Administration:
-
Place the rodent in the operant chamber for daily sessions (e.g., 2 hours/day).
-
Train the rodent to press an "active" lever to receive an intravenous infusion of the drug of abuse. The other "inactive" lever will have no programmed consequences.
-
Each infusion is typically paired with a discrete cue (e.g., illumination of a stimulus light) to facilitate learning.
-
Continue training until a stable baseline of responding is achieved (e.g., <15% variation in the number of infusions over three consecutive days).
-
-
Drug Treatment:
-
Once a stable baseline is established, administer the mGluR5 NAM or vehicle intraperitoneally (i.p.) at a predetermined time before the self-administration session (e.g., 30 minutes).
-
Record the number of active and inactive lever presses, and the number of infusions earned during the session.
-
A within-subjects design is often used, where each animal receives all treatment doses in a counterbalanced order.
-
Data Analysis: Analyze the data using appropriate statistical methods, such as a repeated-measures ANOVA, to compare the effects of different doses of the mGluR5 NAM on drug self-administration.
Protocol 2: Reinstatement of Drug-Seeking Behavior
Objective: To evaluate the effect of an mGluR5 NAM on relapse-like behavior.
Materials:
-
Rodents with a history of drug self-administration
-
Operant conditioning chambers
-
mGluR5 NAM or vehicle
-
Drug of abuse or drug-associated cues
Procedure:
-
Acquisition and Extinction:
-
Train rodents to self-administer a drug of abuse as described in Protocol 1.
-
Following stable self-administration, begin extinction sessions where active lever presses no longer result in drug infusion or the presentation of drug-associated cues.
-
Continue extinction sessions until responding on the active lever is significantly reduced (e.g., to less than 25% of the average of the last three self-administration sessions).
-
-
Reinstatement Test:
-
Administer the mGluR5 NAM or vehicle (i.p.) prior to the reinstatement test session.
-
Induce reinstatement of drug-seeking behavior using one of the following methods:
-
Drug-Primed Reinstatement: A non-contingent "priming" injection of the drug of abuse.
-
Cue-Induced Reinstatement: Presentation of the drug-associated cues (e.g., stimulus light) contingent on active lever pressing, but without drug delivery.
-
Stress-Induced Reinstatement: Exposure to a mild stressor (e.g., intermittent footshock).
-
-
Record the number of active and inactive lever presses during the reinstatement session.
-
Data Analysis: Compare the number of active lever presses between the different treatment groups using statistical tests such as t-tests or ANOVA to determine if the mGluR5 NAM attenuated reinstatement.
Mandatory Visualizations
Signaling Pathway
Caption: mGluR5 signaling pathway and the inhibitory action of a NAM.
Experimental Workflow
Caption: General experimental workflow for evaluating mGluR5 NAMs.
References
- 1. Negative allosteric modulation of metabotropic glutamate receptor 5 attenuates alcohol self-administration in baboons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Negative Allosteric Modulators of Metabotropic Glutamate Receptors Subtype 5 in Addiction: a Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate receptor 5 (mGluR5) antagonists attenuate cocaine priming- and cue-induced reinstatement of cocaine seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic glutamate receptor ligands as potential therapeutics for addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabotropic glutamate receptor 5 as a potential target for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. Metabotropic Glutamate 5 Receptor (mGluR5) Antagonists Decrease Nicotine Seeking, But Do Not Affect the Reinforcement Enhancing Effects of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of VU0463841
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0463841 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). As a NAM, this compound does not bind to the orthosteric glutamate binding site but rather to an allosteric site, where it decreases the receptor's response to glutamate. The mGlu5 receptor, a G-protein coupled receptor (GPCR), plays a significant role in neuronal signaling and synaptic plasticity. Its modulation is a key area of interest for therapeutic intervention in various neurological and psychiatric disorders.
These application notes provide detailed protocols for two primary cell-based functional assays to quantify the efficacy of this compound: the intracellular calcium mobilization assay and the inositol (B14025) monophosphate (IP1) accumulation assay. These assays are fundamental in characterizing the potency and mechanism of action of mGlu5 NAMs.
Signaling Pathway of mGlu5 Receptor
The mGlu5 receptor canonically couples to Gq/11 G-proteins.[1][2] Upon activation by an agonist like glutamate, the Gq/11 protein activates phospholipase C (PLC).[2][3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[2][3] This increase in cytosolic calcium is a key signaling event that can be measured to determine receptor activation. IP3 is subsequently metabolized to inositol monophosphate (IP1).
Data Presentation
The efficacy of this compound as an mGlu5 NAM is typically quantified by its half-maximal inhibitory concentration (IC50) or its pEC50 (the negative logarithm of the EC50). The following table summarizes the known in vitro efficacy of this compound.
| Compound | Assay Type | Cell Line | Agonist | Potency (pEC50) | Potency (EC50) | Reference |
| This compound | Intracellular Calcium & Inositol Phosphate | CHO cells expressing rat mGlu5 | Not Specified | 7.9 | 13 nM | [1] |
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit the increase in intracellular calcium triggered by an mGlu5 agonist.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the rat or human mGlu5 receptor.
-
Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).
-
Assay Plate: 96- or 384-well black-walled, clear-bottom microplates.
-
Calcium Indicator Dye: Fluo-4 AM, Calcium-6, or similar calcium-sensitive fluorescent dyes.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
mGlu5 Agonist: Glutamate, Quisqualate, or (S)-3,5-DHPG.
-
Test Compound: this compound.
-
Instrumentation: Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating:
-
Trypsinize and resuspend the mGlu5-expressing cells in culture medium.
-
Seed the cells into the assay plate at a density of 40,000-80,000 cells per well (for 96-well plates) or 10,000-20,000 cells per well (for 384-well plates).
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Dye Loading:
-
Prepare the calcium indicator dye loading solution according to the manufacturer's instructions, typically in assay buffer.
-
Aspirate the culture medium from the cell plate.
-
Add the dye loading solution to each well and incubate for 1 hour at 37°C in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the appropriate wells of the cell plate.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Prepare the mGlu5 agonist solution in assay buffer at a concentration that elicits a submaximal response (typically EC80).
-
Place the cell plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Automatically inject the agonist solution into the wells.
-
Immediately begin kinetic measurement of fluorescence intensity over a period of 1-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence upon agonist addition is indicative of the intracellular calcium concentration.
-
Determine the inhibitory effect of this compound at each concentration by comparing the fluorescence signal in the presence of the compound to the control (agonist alone).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Inositol Monophosphate (IP1) Accumulation Assay
This assay measures the accumulation of IP1, a stable metabolite of IP3, as a downstream indicator of mGlu5 receptor activation. It provides an endpoint measurement of receptor signaling.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the rat or human mGlu5 receptor.
-
Culture Medium: As described for the calcium mobilization assay.
-
Assay Plate: 96- or 384-well white microplates.
-
IP1 Assay Kit: Commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based IP1 kits (e.g., Cisbio IP-One HTRF assay kit).
-
Stimulation Buffer: Provided in the IP1 assay kit, often containing LiCl to inhibit IP1 degradation.
-
mGlu5 Agonist: Glutamate, Quisqualate, or (S)-3,5-DHPG.
-
Test Compound: this compound.
-
Instrumentation: HTRF-compatible plate reader.
Protocol:
-
Cell Plating:
-
Plate cells as described in the calcium mobilization assay protocol and incubate overnight.
-
-
Compound and Agonist Addition:
-
Prepare serial dilutions of this compound and a fixed concentration of the mGlu5 agonist (typically EC80) in the stimulation buffer provided with the assay kit.
-
Aspirate the culture medium from the cell plate.
-
Add the this compound/agonist mixture to the wells.
-
Incubate for 60-90 minutes at 37°C.
-
-
Cell Lysis and IP1 Detection:
-
Add the lysis buffer and the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) to each well, as per the kit manufacturer's protocol.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Measurement:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at both 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000). The signal is inversely proportional to the amount of IP1 produced.
-
Determine the inhibitory effect of this compound by comparing the HTRF ratio in the presence of the compound to the control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
-
References
Application Notes and Protocols for VU0463841 in Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing VU0463841, a positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine (B1216132) receptor, in electrophysiological studies. The protocols and data presented are based on established methodologies for characterizing M5 receptor function in neurons.
Introduction
This compound is a valuable research tool for investigating the physiological roles of the M5 muscarinic acetylcholine receptor. As a positive allosteric modulator, it enhances the response of the M5 receptor to its endogenous ligand, acetylcholine, without directly activating the receptor itself. This property allows for the targeted amplification of M5-mediated signaling, making it a powerful tool for dissecting the receptor's contribution to neuronal excitability and synaptic transmission. The M5 receptor, a Gq-coupled G protein-coupled receptor (GPCR), is known to modulate neuronal function through the activation of phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequent mobilization of intracellular calcium.[1][2] Electrophysiology, particularly patch-clamp recording, is a critical technique for elucidating the downstream effects of M5 receptor activation on ion channel function and neuronal firing patterns.
Data Presentation
The following tables summarize the quantitative effects of a closely related M5 positive allosteric modulator, VU0238429, on the electrophysiological properties of substantia nigra pars compacta (SNc) dopamine (B1211576) neurons. These data provide an expected range of effects when using an M5 PAM like this compound.
Table 1: Effect of an M5 PAM on Acetylcholine (ACh)-Induced Inward Currents in SNc Neurons [1]
| Parameter | Vehicle | M5 PAM (VU0238429) |
| ACh-Induced Inward Current Amplitude (pA) | 15.7 ± 2.8 | 38.1 ± 7.3* |
| Potentiation of ACh Response | - | ~2.4-fold increase |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Table 2: Effect of an M5 PAM on the Spontaneous Firing Rate of SNc Neurons [1]
| Parameter | Baseline Firing Rate (Hz) | Firing Rate with M5 PAM (VU0238429) |
| Spontaneous Firing Rate | 2.55 ± 0.16 | 3.2 ± 0.24* |
| Percent Increase in Firing Rate | - | ~25.5% |
*p < 0.05 compared to baseline. Data are presented as mean ± SEM.
Mandatory Visualizations
M5 Receptor Signaling Pathway
References
protocols for dissolving and administering VU0463841
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and administration of VU0463841, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). The information is intended to guide researchers in designing and executing in vitro and in vivo experiments.
Compound Information
| Property | Information |
| Compound Name | This compound |
| Mechanism of Action | Positive Allosteric Modulator (PAM) of the M1 Muscarinic Acetylcholine Receptor |
| Primary Target | M1 Muscarinic Acetylcholine Receptor (M1 mAChR) |
Dissolution Protocols
This compound is sparingly soluble in aqueous solutions and requires an organic solvent for the preparation of stock solutions. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used solvents.
Table 1: Solubility and Stock Solution Preparation
| Solvent | Solubility | Stock Solution Concentration | Storage |
| DMSO | ≥ 10 mg/mL | 10 mM - 50 mM | -20°C for up to 6 months; -80°C for up to 1 year |
| Ethanol | ≥ 10 mg/mL | 10 mM - 50 mM | -20°C for up to 1 month; -80°C for up to 6 months |
Protocol 2.1: Preparation of a 10 mM DMSO Stock Solution
Materials:
-
This compound powder
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Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM stock solution, use the molecular weight of this compound to calculate the mass needed for your desired volume.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2.2: Preparation of Working Solutions for In Vitro Assays
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium or assay buffer
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the desired cell culture medium or assay buffer to achieve the final working concentrations.
-
It is crucial to ensure that the final concentration of DMSO in the working solution is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
In Vitro Experimental Protocols
This compound, as an M1 mAChR PAM, potentiates the effect of the endogenous ligand, acetylcholine (ACh), or other orthosteric agonists. In vitro assays are essential to characterize its potency and efficacy.
Table 2: Typical In Vitro Assay Parameters for this compound
| Assay Type | Cell Line | Typical Concentration Range | Incubation Time |
| Calcium Mobilization | CHO or HEK293 cells expressing human M1 mAChR | 10 nM - 30 µM | 15 - 30 minutes |
| Inositol Phosphate Accumulation | CHO or HEK293 cells expressing human M1 mAChR | 10 nM - 30 µM | 30 - 60 minutes |
| Receptor Binding (Radioligand) | Membranes from cells expressing M1 mAChR | 1 nM - 10 µM | 60 - 120 minutes |
Protocol 3.1: Calcium Mobilization Assay
This assay measures the potentiation of an agonist-induced increase in intracellular calcium concentration.
Materials:
-
CHO or HEK293 cells stably expressing the human M1 mAChR
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound working solutions
-
M1 receptor agonist (e.g., Acetylcholine, Carbachol) at a sub-maximal concentration (e.g., EC20)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader
Procedure:
-
Seed the M1-expressing cells in a 96-well or 384-well black, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the this compound working solutions at various concentrations to the wells and incubate for the desired time (e.g., 15-30 minutes).
-
Add the M1 agonist at its EC20 concentration to the wells.
-
Immediately measure the fluorescence intensity using a plate reader to detect the change in intracellular calcium levels.
-
Data are typically expressed as a percentage of the maximal response to the agonist alone.
In Vivo Administration Protocols
In vivo studies are critical for evaluating the physiological effects and therapeutic potential of this compound. The route of administration and dosage will depend on the animal model and the specific research question.
Table 3: Recommended In Vivo Administration Parameters for this compound (Rodent Models)
| Parameter | Recommendation |
| Administration Route | Oral gavage (p.o.) or Intraperitoneal (i.p.) injection |
| Vehicle | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline; or 0.5% Methylcellulose in water |
| Dosage Range | 1 - 30 mg/kg |
| Dosing Frequency | Once or twice daily |
Protocol 4.1: Preparation of Dosing Solution for Oral Gavage
Materials:
-
This compound powder
-
Vehicle components (DMSO, PEG300, Tween-80, Saline)
-
Sterile tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh the required amount of this compound.
-
First, dissolve the this compound in DMSO.
-
Add PEG300 and vortex or sonicate until a clear solution is formed.
-
Add Tween-80 and mix thoroughly.
-
Finally, add the saline to reach the final desired volume and concentration. The final solution should be a clear, homogenous mixture.
-
Administer the solution to the animals via oral gavage at the calculated volume based on their body weight.
Signaling Pathway and Experimental Workflow Diagrams
M1 Muscarinic Acetylcholine Receptor Signaling Pathway
Caption: M1 Receptor Signaling Pathway modulated by this compound.
Experimental Workflow for In Vitro Calcium Mobilization Assay
Caption: Workflow for a calcium mobilization assay with this compound.
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental setup and cell lines. Always refer to the manufacturer's instructions for reagents and equipment. Appropriate safety precautions should be taken when handling all chemical substances.
Troubleshooting & Optimization
troubleshooting VU0463841 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using VU0463841, a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.
In Vitro Assays
Question 1: Why am I observing lower than expected potency (higher IC50) of this compound in my cell-based assays?
Answer: Several factors can contribute to lower than expected potency. Consider the following:
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Assay-Dependent Potency: The potency of mGlu5 NAMs can vary depending on the signaling pathway being measured. For instance, inhibition of L-glutamate-induced Ca2+ mobilization is often less potently inhibited by NAMs compared to the inhibition of inositol (B14025) monophosphate (IP1) accumulation or ERK1/2 phosphorylation.[1] If you are using a Ca2+ mobilization assay, consider validating your results with an alternative assay format.
-
Compound Solubility: Poor solubility of this compound in your assay buffer can lead to an underestimation of its potency. Ensure that the compound is fully dissolved in your stock solution and that the final concentration of the vehicle (e.g., DMSO) in the assay is compatible with cell health and does not cause precipitation.
-
Cell Health and Receptor Expression: The health and passage number of your cell line (e.g., HEK293 cells expressing mGlu5) can impact receptor expression levels and signaling. Ensure you are using healthy, low-passage cells with confirmed mGlu5 expression.
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Agonist Concentration: The concentration of the orthosteric agonist (e.g., glutamate) used to stimulate the receptor can influence the apparent potency of an allosteric modulator. Ensure you are using a consistent and appropriate agonist concentration (e.g., EC80) for your assays.
Question 2: I am seeing high variability in my experimental results between different assay plates or experimental days. What could be the cause?
Answer: High variability can stem from several sources. Here are some common causes and solutions:
-
Inconsistent Cell Seeding: Uneven cell seeding density across wells can lead to variability in receptor expression and signal transduction. Ensure thorough mixing of the cell suspension before and during plating.
-
Reagent Preparation: Inconsistent preparation of reagents, including the agonist and this compound dilutions, can introduce significant variability. Prepare fresh dilutions for each experiment and use calibrated pipettes.
-
Incubation Times: Precise and consistent incubation times for all treatment steps are critical for reproducible results. Use a multichannel pipette or automated liquid handler for simultaneous additions.
-
Plate Edge Effects: Wells on the outer edges of a microplate can be more susceptible to evaporation and temperature fluctuations, leading to "edge effects." To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with buffer or media.
In Vivo Studies (Rodent Models of Cocaine Addiction)
Question 3: My results from the rat model of cocaine self-administration and reinstatement are not consistent. What factors should I check?
Answer: Rodent behavioral models are inherently complex and sensitive to a variety of factors.[2][3][4] Here are some key areas to review:
-
Animal Handling and Habituation: Proper handling and habituation of the animals to the experimental environment and procedures are crucial for reducing stress-induced variability in behavior.
-
Catheter Patency: In intravenous self-administration studies, ensuring the patency of the jugular catheter is critical for accurate drug delivery. Regularly check catheter function.
-
Cue Salience: The salience of the cues (e.g., light, tone) associated with cocaine administration is a key determinant of cue-induced reinstatement. Ensure that the cues are consistently and reliably paired with drug delivery during the self-administration phase.
-
Stress Levels: External stressors can significantly impact reinstatement behavior. Maintain a controlled and consistent environment for the animals, minimizing noise and other disturbances.
-
Dosing and Pharmacokinetics: The dose and timing of this compound administration are critical. Ensure accurate dosing and consider the pharmacokinetic profile of the compound to ensure adequate brain exposure during the behavioral testing period. This compound is known to be a brain-penetrant mGlu5 NAM.[5]
Quantitative Data Summary
The following table summarizes the key in vitro pharmacological data for this compound.
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC50 | 13 nM | Not Specified | Not Specified | [5] |
Experimental Protocols
General In Vitro Assay Protocol for mGlu5 NAMs (Calcium Mobilization Assay)
This protocol is a general guideline based on common practices for evaluating mGlu5 NAMs.[1]
-
Cell Culture:
-
Culture HEK293A cells stably expressing rat mGlu5 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
-
Cell Plating:
-
Seed the cells into black-walled, clear-bottom 96-well plates at a density of 40,000-50,000 cells per well.
-
Allow cells to adhere and grow for 24 hours.
-
-
Calcium Indicator Loading:
-
Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
-
Compound Incubation:
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of this compound (or vehicle control) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add a fixed concentration of glutamate (e.g., EC80) to all wells to stimulate the mGlu5 receptor.
-
Measure the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the IC50 value of this compound by fitting the concentration-response data to a four-parameter logistic equation.
-
General Workflow for a Rat Model of Cocaine Reinstatement
This represents a typical workflow for assessing the efficacy of a compound like this compound in a model of cocaine relapse.[2][3]
-
Surgery: Implant a jugular vein catheter for intravenous cocaine self-administration. Allow for a recovery period.
-
Self-Administration Training:
-
Train rats to self-administer cocaine by pressing a lever. Each lever press results in an intravenous infusion of cocaine paired with a discrete cue (e.g., a light and a tone).
-
Continue training for a set number of days until a stable pattern of responding is established.
-
-
Extinction:
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Replace the cocaine solution with saline. Lever presses still result in the presentation of the cues, but no drug is delivered.
-
Continue extinction sessions until lever pressing is significantly reduced.
-
-
Reinstatement Test:
-
Administer this compound (or vehicle) at a predetermined time before the reinstatement test.
-
Induce reinstatement of drug-seeking behavior using one of the following triggers:
-
Cue-induced reinstatement: Present the cocaine-associated cues.
-
Drug-primed reinstatement: Administer a non-contingent, small dose of cocaine.
-
Stress-induced reinstatement: Expose the rats to a mild stressor (e.g., footshock).
-
-
Measure the number of lever presses during the test session. A reduction in lever pressing in the this compound-treated group compared to the vehicle group indicates efficacy.
-
Visualizations
Caption: mGlu5 Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for this compound Evaluation.
References
- 1. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Modeling Cocaine Relapse in Rodents: Behavioral Considerations and Circuit Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models of addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
VU0463841 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, stability, and handling of VU0463841 (also known as ML-137), a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also identified as ML-137, is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, acetylcholine. This selective potentiation of the M1 receptor makes it a valuable tool for studying the role of this receptor in various physiological processes, particularly in the central nervous system.
Q2: What are the recommended solvent and storage conditions for this compound?
For optimal stability, this compound should be stored at -20°C. Under these conditions, the compound is stable for at least four years. For experimental use, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) or a solution of 20% β-cyclodextrin.
Q3: What is the known solubility of this compound in common laboratory solvents?
The solubility of this compound can vary slightly depending on the source and purity. However, established data indicates the following solubilities:
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | >100 μM |
| 20% β-cyclodextrin in water | >5 mg/mL |
It is always recommended to prepare fresh solutions for experiments. If a stock solution is prepared in DMSO, it should be stored at -20°C and undergo a limited number of freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: this compound appears to be inactive or shows lower than expected potency in our assay.
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Potential Cause 1: Improper Storage or Degradation.
-
Troubleshooting Steps:
-
Confirm that the compound has been stored consistently at -20°C.
-
Avoid multiple freeze-thaw cycles of the stock solution. Aliquoting the stock solution upon initial preparation is highly recommended.
-
If degradation is suspected, it is advisable to use a fresh vial of the compound.
-
-
-
Potential Cause 2: Suboptimal Agonist Concentration.
-
Troubleshooting Steps:
-
As a PAM, this compound's activity is dependent on the presence of an orthosteric agonist (e.g., acetylcholine).
-
Ensure that the concentration of the agonist used in the assay is appropriate. An EC20 concentration of the agonist is often a good starting point for observing potentiation by a PAM.
-
Perform a full agonist dose-response curve in the presence and absence of this compound to determine the optimal agonist concentration for your specific assay.
-
-
-
Potential Cause 3: Issues with Cell System or Assay Conditions.
-
Troubleshooting Steps:
-
Verify the expression and responsiveness of the M1 receptor in your cell line.
-
Ensure that the assay buffer and other reagents are compatible with the compound and the biological system.
-
Check for any potential interference from other components in the assay medium.
-
-
Issue 2: Precipitation of this compound is observed in the experimental solution.
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Potential Cause 1: Exceeding Solubility Limit.
-
Troubleshooting Steps:
-
Review the concentration of this compound being used. If it exceeds the known solubility in the chosen solvent, reduce the concentration.
-
When diluting a DMSO stock solution into an aqueous buffer, ensure rapid and thorough mixing to prevent localized high concentrations that can lead to precipitation.
-
Consider using 20% β-cyclodextrin as a vehicle for aqueous solutions to enhance solubility.
-
-
-
Potential Cause 2: Temperature Effects.
-
Troubleshooting Steps:
-
Be aware that the solubility of many compounds, including this compound, can decrease at lower temperatures.
-
If working with chilled solutions, ensure that the final concentration of this compound remains below its solubility limit at that temperature.
-
-
Issue 3: Inconsistent or variable results are obtained across experiments.
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Potential Cause 1: Inconsistent Solution Preparation.
-
Troubleshooting Steps:
-
Always use freshly prepared dilutions of this compound for each experiment.
-
Ensure accurate and consistent pipetting techniques when preparing serial dilutions.
-
-
-
Potential Cause 2: Variability in Biological System.
-
Troubleshooting Steps:
-
Monitor the health and passage number of the cells used in the assay, as receptor expression levels can change over time.
-
Standardize all experimental conditions, including incubation times, temperatures, and cell densities.
-
-
Experimental Protocols
Calcium Mobilization Assay Protocol
This protocol provides a general framework for assessing the activity of this compound as a positive allosteric modulator of the M1 receptor using a calcium mobilization assay.
-
Cell Culture:
-
Culture cells expressing the M1 muscarinic acetylcholine receptor (e.g., CHO-M1 or HEK-M1 cells) in appropriate growth medium.
-
Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate at a suitable density and allow them to attach overnight.
-
-
Dye Loading:
-
Prepare a calcium indicator dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the growth medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for the recommended time (typically 30-60 minutes).
-
-
Compound and Agonist Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in an appropriate assay buffer.
-
Prepare a solution of an M1 receptor agonist (e.g., acetylcholine or carbachol) at a concentration that elicits a submaximal response (e.g., EC20).
-
-
Assay Procedure:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the diluted this compound solutions to the appropriate wells and incubate for a short period (e.g., 10-15 minutes).
-
Place the plate in a fluorescence plate reader capable of kinetic reading.
-
Initiate the reading and, after establishing a baseline, add the agonist solution to all wells.
-
Continue to record the fluorescence signal for a set period to capture the calcium flux.
-
-
Data Analysis:
-
Measure the peak fluorescence intensity or the area under the curve for each well.
-
Plot the response as a function of the this compound concentration to generate a dose-response curve and determine its EC50 value for potentiation.
-
Signaling Pathways and Workflows
M1 Muscarinic Acetylcholine Receptor Signaling Pathway
Activation of the M1 muscarinic acetylcholine receptor by its endogenous ligand, acetylcholine, in the presence of a positive allosteric modulator like this compound, initiates a cascade of intracellular signaling events. This pathway is primarily mediated by the Gq family of G proteins.
Caption: M1 Receptor Signaling Cascade
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical experimental workflow for characterizing the positive allosteric modulatory effects of this compound.
Technical Support Center: Improving Brain Penetrance of VU0463841
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the brain penetrance of VU0463841, a potent and selective mGlu5 negative allosteric modulator (NAM).[1]
Section 1: Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during your experiments with this compound.
Issue 1: Lower than expected brain concentrations of this compound in in vivo studies.
Possible Causes and Solutions:
-
Physicochemical Properties: The inherent physicochemical properties of a compound are critical determinants of its ability to cross the blood-brain barrier (BBB). While this compound is described as brain-penetrant, its properties may not be optimal in your experimental setup.
-
Recommendation: Review the predicted physicochemical properties of this compound. Consider if formulation adjustments could improve its solubility or permeability.
-
-
P-glycoprotein (P-gp) Efflux: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds out of the brain.
-
Recommendation: Conduct an in vitro transporter assay, such as the MDCK-MDR1 permeability assay, to determine if this compound is a P-gp substrate. If it is, consider co-administration with a P-gp inhibitor in your preclinical models, though be mindful of potential drug-drug interactions.
-
-
Plasma Protein Binding: High plasma protein binding can limit the free fraction of this compound available to cross the BBB.
-
Recommendation: Determine the plasma protein binding of this compound in the species you are using for your in vivo studies. This will help you calculate the unbound brain-to-plasma concentration ratio (Kp,uu), a more accurate measure of brain penetration.
-
Issue 2: Inconsistent results in in vitro BBB models.
Possible Causes and Solutions:
-
Model Integrity: The integrity of your in vitro BBB model is crucial for obtaining reliable data.
-
Recommendation: Regularly validate your cell-based models (e.g., Caco-2 or MDCK-MDR1) by measuring the transendothelial electrical resistance (TEER) and the permeability of known low and high permeability markers.
-
-
Experimental Conditions: Variations in experimental conditions can lead to inconsistent results.
-
Recommendation: Standardize your protocols, including cell passage number, seeding density, incubation times, and buffer composition.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound relevant to brain penetrance?
| Property | Predicted Value | Importance for Brain Penetrance |
| Molecular Weight (MW) | 325.35 g/mol | Lower molecular weight (<400-500 Da) is generally favored for passive diffusion across the BBB. |
| LogP (Octanol-Water Partition Coefficient) | 3.1 | A measure of lipophilicity. A LogP between 1 and 3 is often considered optimal for BBB penetration. |
| Topological Polar Surface Area (TPSA) | 58.9 Ų | TPSA is related to hydrogen bonding capacity. A lower TPSA (<90 Ų) is generally associated with better brain penetrance. |
| pKa (Acid Dissociation Constant) | 3.86 (most acidic), 1.93 (most basic) | The ionization state of a compound at physiological pH (7.4) affects its ability to cross cell membranes. |
Q2: How can I assess if this compound is a substrate of P-glycoprotein (P-gp)?
A2: The most common in vitro method is the Madin-Darby Canine Kidney (MDCK) cell permeability assay using a cell line that overexpresses the human MDR1 gene (MDCK-MDR1), which encodes for P-gp. By comparing the bidirectional transport of this compound (apical-to-basolateral vs. basolateral-to-apical), you can calculate an efflux ratio. An efflux ratio significantly greater than 2 is a strong indication that the compound is a P-gp substrate.
Q3: What is the CNS Multiparameter Optimization (MPO) score and how can it be used for this compound?
A3: The CNS MPO score is a tool used in drug discovery to assess the "drug-likeness" of a compound for central nervous system targets.[2][3][4] It combines six key physicochemical properties (LogP, LogD, MW, TPSA, number of hydrogen bond donors, and pKa) into a single desirability score ranging from 0 to 6. A higher score indicates a higher probability of favorable CNS drug properties. You can calculate the CNS MPO score for this compound using its physicochemical properties to benchmark it against successful CNS drugs and guide medicinal chemistry efforts if structural modifications are being considered.
Q4: What are the recommended in vivo models to study the brain penetrance of this compound?
A4: Standard in vivo pharmacokinetic studies in rodents (mice or rats) are recommended. These studies involve administering this compound and collecting blood and brain samples at various time points. The concentrations of the compound in plasma and brain tissue are then measured to determine the brain-to-plasma concentration ratio (Kp). To get a more accurate measure of brain penetration, it is highly recommended to also determine the unbound concentrations in both brain and plasma to calculate the unbound brain-to-plasma partition coefficient (Kp,uu).
Q5: What formulation strategies can be employed to potentially improve the brain delivery of this compound?
A5: If this compound exhibits suboptimal brain penetrance, several formulation strategies can be explored:
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Prodrugs: A more lipophilic prodrug of this compound could be synthesized to enhance its ability to cross the BBB, with the expectation that it would then be converted to the active parent drug within the brain.
-
Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles (e.g., liposomes or polymeric nanoparticles) can protect it from metabolic enzymes and potentially facilitate its transport across the BBB. These nanoparticles can also be surface-functionalized with ligands that target specific receptors on the BBB to enhance uptake.
Section 3: Experimental Protocols
Protocol 1: In Vitro MDCK-MDR1 Permeability Assay
This protocol outlines the general steps for assessing whether a compound is a substrate of the P-gp efflux pump.
Workflow Diagram:
Caption: Workflow for the MDCK-MDR1 permeability assay.
Methodology:
-
Cell Culture: Seed MDCK-MDR1 cells on permeable Transwell® inserts and culture them until a confluent monolayer is formed (typically 3-5 days).
-
Monolayer Integrity Check: Measure the transendothelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Experiment:
-
Wash the cell monolayers with transport buffer.
-
For apical-to-basolateral (A-B) transport, add this compound to the apical chamber and fresh transport buffer to the basolateral chamber.
-
For basolateral-to-apical (B-A) transport, add this compound to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio is then calculated as Papp (B-A) / Papp (A-B).
Protocol 2: In Vivo Pharmacokinetic Study for Brain Penetrance
This protocol provides a general framework for determining the brain-to-plasma concentration ratio of this compound in rodents.
Workflow Diagram:
Caption: Workflow for an in vivo pharmacokinetic study.
Methodology:
-
Animal Dosing: Administer this compound to a cohort of rodents (e.g., rats or mice) via the desired route of administration (e.g., intravenous or oral).
-
Sample Collection: At predetermined time points post-dose, collect blood samples and, following euthanasia, the entire brain from subgroups of animals.
-
Sample Processing:
-
Process the blood samples to obtain plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
-
Sample Analysis: Determine the concentration of this compound in the plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the plasma and brain concentration-time profiles.
-
Calculate the area under the curve (AUC) for both plasma and brain.
-
The brain-to-plasma ratio (Kp) is calculated as AUCbrain / AUCplasma.
-
If unbound fractions in plasma (fu,p) and brain (fu,b) are determined separately (e.g., by equilibrium dialysis), the unbound brain-to-plasma ratio (Kp,uu) can be calculated as Kp * (fu,p / fu,b).
-
Section 4: Signaling Pathway
mGlu5 Signaling and its Modulation by this compound
This compound is a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). Understanding its mechanism of action within the context of neuronal signaling is crucial for interpreting experimental results.
Caption: Simplified mGlu5 signaling pathway and its modulation by this compound.
This diagram illustrates that when glutamate binds to the mGlu5 receptor, it activates the Gq protein, leading to a signaling cascade that results in increased intracellular calcium and activation of Protein Kinase C, ultimately increasing neuronal excitability. This compound, as a NAM, binds to a different site on the mGlu5 receptor and reduces the ability of glutamate to activate the receptor, thereby dampening this signaling pathway.
References
potential off-target effects of VU0463841
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using VU0463841, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). The information addresses potential issues that may arise during experiments, with a focus on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and brain-penetrant mGlu5 negative allosteric modulator (NAM) with an IC50 of 13 nM.[1] As a NAM, it does not compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, it binds to a distinct allosteric site on the mGlu5 receptor, reducing the receptor's response to glutamate. It is reported to be ineffective against mGlu1-4 and mGlu7-8.[1]
Q2: Is there publicly available data on the broad off-target selectivity of this compound?
Q3: What are the potential, theoretically possible off-target effects of small molecule NAMs like this compound?
While this compound is described as selective, small molecules can sometimes interact with unintended targets, especially at concentrations significantly higher than the IC50 for the primary target. Potential off-target effects for compounds of this class could theoretically include interactions with:
-
Other G-protein coupled receptors (GPCRs)
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Ion channels
-
Kinases
-
Transporters
-
Enzymes involved in cellular signaling pathways
It is crucial to use the lowest effective concentration of this compound in your experiments to minimize the risk of off-target effects.
Troubleshooting Guide
Unexpected Phenotypic Observations
Problem: I am observing a cellular or behavioral phenotype in my experiments that is inconsistent with the known role of mGlu5 inhibition.
Possible Cause: This could be due to an off-target effect of this compound, especially if you are using high concentrations.
Troubleshooting Steps:
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Concentration-Response Curve: Perform a detailed concentration-response curve for your observed effect. An off-target effect might have a different potency (EC50 or IC50) than the 13 nM reported for mGlu5.
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Use a Structurally Unrelated mGlu5 NAM: To confirm that the observed effect is due to mGlu5 modulation, use a structurally different mGlu5 NAM (e.g., MTEP or MPEP). If the effect is reproduced with a different compound acting on the same target, it is more likely to be an on-target effect.
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Rescue Experiment with an mGlu5 Positive Allosteric Modulator (PAM): If the effect is due to mGlu5 inhibition, it may be possible to reverse it by co-application of an mGlu5 PAM.
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Control Experiments in mGlu5 Knockout/Knockdown Models: The most definitive way to rule out off-target effects is to perform the experiment in a system lacking the primary target (e.g., cells with mGlu5 knocked out or knocked down). If the effect persists in the absence of mGlu5, it is an off-target effect.
Experimental Workflow for Investigating Off-Target Effects
Caption: Workflow for differentiating on-target vs. potential off-target effects.
Data Presentation
While specific off-target screening data for this compound is not publicly available, the following table illustrates how such data would be presented. This data is hypothetical and for illustrative purposes only.
| Target | Assay Type | This compound Activity (% Inhibition @ 10 µM) |
| mGlu5 Receptor | [³H]-M-MPEP Binding | 98% |
| Adenosine A1 Receptor | Radioligand Binding | < 20% |
| Adrenergic α1 Receptor | Radioligand Binding | < 15% |
| Adrenergic β1 Receptor | Radioligand Binding | < 10% |
| Dopamine D2 Receptor | Radioligand Binding | < 25% |
| Serotonin 5-HT2A Receptor | Radioligand Binding | < 20% |
| Muscarinic M1 Receptor | Radioligand Binding | < 10% |
| hERG Channel | Electrophysiology | < 30% |
| Sodium Channel (Nav1.5) | Electrophysiology | < 15% |
| L-type Calcium Channel | Radioligand Binding | < 20% |
Experimental Protocols
Protocol 1: In Vitro mGlu5 Negative Allosteric Modulation Assay (Calcium Mobilization)
This protocol is a general method to confirm the NAM activity of this compound.
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Cell Culture: Culture HEK293 cells stably expressing human or rat mGlu5 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
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Cell Plating: Plate cells in black-walled, clear-bottom 96-well plates and grow to confluence.
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Dye Loading: Wash cells with assay buffer (e.g., HBSS with 20 mM HEPES) and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
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Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
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Agonist Stimulation: Add a submaximal concentration (EC80) of glutamate or the specific mGlu1/5 agonist DHPG to stimulate the receptor.
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Data Acquisition: Measure the change in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).
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Data Analysis: Plot the inhibition of the agonist response against the concentration of this compound to determine the IC50 value.
Signaling Pathway
mGlu5 Signaling Pathway and the Action of this compound
Caption: Simplified mGlu5 signaling and the inhibitory action of this compound.
References
Technical Support Center: Interpreting Unexpected Data from VU0463841 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected data from experiments involving VU0463841, a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).
FAQs: Quick Solutions to Common Issues
| Question | Possible Cause(s) | Suggested Action(s) |
| Why is there no inhibitory effect of this compound observed? | - Incorrect compound concentration- Compound degradation- Low receptor expression in the cell line- Inactive batch of this compound | - Verify serial dilutions and final concentrations.- Prepare fresh stock solutions.- Confirm mGlu5 expression level via Western Blot or qPCR.- Test a new vial or batch of the compound. |
| The inhibitory effect of this compound is much weaker than expected. | - Suboptimal agonist concentration- High cell density- Presence of interfering substances in the assay buffer | - Use an EC80 concentration of the agonist (e.g., glutamate, DHPG) for optimal NAM inhibition.- Optimize cell seeding density.- Ensure high purity of all assay components. |
| High variability is observed between replicate wells. | - Inconsistent cell seeding- Pipetting errors- Edge effects on the assay plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with buffer/media. |
| Why does this compound show agonist activity at high concentrations? | - Off-target effects- Compound promiscuity | - Perform counter-screens against related mGlu receptors and other GPCRs.- Consult literature for known off-target activities of similar chemical scaffolds. |
Troubleshooting Guides
Issue 1: Atypical (Bell-Shaped) Concentration-Response Curve
Observation: The inhibitory effect of this compound decreases at higher concentrations, resulting in a "bell-shaped" or U-shaped concentration-response curve.
Possible Causes & Solutions:
| Cause | Experimental Verification | Solution |
| Compound Solubility | Visually inspect the solution at high concentrations for precipitation. Determine the kinetic solubility of this compound in your assay buffer.[1] | - Lower the highest concentration in the curve.- Add a small percentage of a solubilizing agent like BSA or a different co-solvent (ensure vehicle controls are included). |
| Off-Target Effects | Screen this compound against a panel of related receptors (e.g., other mGlu subtypes) and common off-targets.[2][3][4][5][6] | - If an off-target is identified, use a more selective mGlu5 NAM as a control.- Lower the concentration range to stay below the off-target engagement threshold. |
| Cell Viability | Perform a cell viability assay (e.g., MTS or CellTiter-Glo) in parallel with the functional assay, using the same concentrations of this compound.[7][8][9] | - If toxicity is observed, lower the maximum compound concentration.- Reduce the incubation time with the compound. |
Issue 2: Lack of Reproducibility Between Experiments
Observation: The IC50 value or the maximal inhibition of this compound varies significantly from one experiment to the next.
Possible Causes & Solutions:
| Cause | Experimental Verification | Solution |
| Inconsistent Agonist Concentration | Prepare a fresh, large batch of the agonist solution and aliquot for single use to ensure the same concentration is used across experiments. | - Standardize agonist preparation and storage.- Always use an agonist concentration at or near the EC80 for consistent results. |
| Variability in Cell Passage Number | Monitor and record the passage number of the cells used for each experiment. Test for "phenotypic drift" at higher passage numbers. | - Use cells within a defined, low passage number range.- Regularly thaw a new vial of low-passage cells. |
| Compound Stability in Solution | Assess the stability of this compound in your assay buffer over the time course of the experiment. | - Prepare fresh dilutions of this compound for each experiment from a frozen stock.- Avoid repeated freeze-thaw cycles of the stock solution. |
Experimental Protocols
In Vitro Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium in cells expressing mGlu5.
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Cell Plating: Seed HEK293 cells stably expressing rat mGlu5 into black-walled, clear-bottom 96- or 384-well plates at a density of 40,000-80,000 cells/well. Incubate overnight.
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Dye Loading: Aspirate the culture medium and add a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffered salt solution. Incubate for 45-60 minutes at 37°C.
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Compound Pre-incubation: Wash the cells with assay buffer. Add varying concentrations of this compound and incubate for 15-30 minutes.
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Agonist Stimulation & Signal Reading: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Add an EC80 concentration of an mGlu5 agonist (e.g., DHPG) and immediately measure the fluorescence signal.
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Data Analysis: The inhibitory effect of this compound is calculated as a percentage of the response to the agonist alone. Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.
Inositol Monophosphate (IP1) Accumulation Assay
This assay measures the accumulation of IP1, a downstream product of Gq-coupled receptor activation, and is a robust method to quantify mGlu5 activity.
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Cell Plating: Seed cells expressing mGlu5 in a suitable multi-well plate and incubate overnight.
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Compound Incubation: Replace the medium with a stimulation buffer containing LiCl (to inhibit IP1 degradation) and the desired concentrations of this compound.
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Agonist Stimulation: Add an EC80 concentration of an mGlu5 agonist and incubate for 30-60 minutes at 37°C.
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Cell Lysis and Detection: Lyse the cells and measure IP1 levels using a commercially available HTRF or ELISA kit according to the manufacturer's instructions.
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Data Analysis: Calculate the percent inhibition and determine the IC50 of this compound as described for the calcium mobilization assay.
Signaling Pathways & Workflows
References
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Activation of Metabotropic Glutamate Receptors Protects Nerve Cells from Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for VU0463841 Toxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating potential toxicity associated with the use of VU0463841 in cell culture experiments. By following the troubleshooting advice and frequently asked questions (FAQs) below, users can optimize their experimental conditions to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). As a NAM, it binds to a site on the receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate. mGluR5 is a G protein-coupled receptor (GPCR) primarily linked to Gq/11, and its activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately mobilizes intracellular calcium and activates protein kinase C (PKC).
Q2: What are the potential causes of this compound-induced toxicity in cell culture?
Toxicity from small molecule inhibitors like this compound in cell culture can stem from several factors:
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On-target toxicity: Inhibition of mGluR5 signaling itself may be detrimental to certain cell types that rely on this pathway for survival or proliferation.
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Off-target effects: The compound may interact with other cellular targets besides mGluR5, leading to unintended and potentially toxic outcomes. For instance, other mGluR5 NAMs like MPEP have been reported to have off-target effects on NMDA receptors.[1][2]
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High concentrations: Using concentrations significantly above the effective dose can lead to non-specific effects and cytotoxicity.
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Solvent toxicity: The solvent used to dissolve this compound, typically dimethyl sulfoxide (B87167) (DMSO), can be toxic to cells at higher concentrations. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best practice to keep the final concentration at or below 0.1%.[3]
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Compound instability: Degradation of the compound in cell culture media could lead to a loss of activity and the formation of potentially toxic byproducts.
Q3: What are the initial signs of toxicity in my cell culture?
Signs of toxicity can include:
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Reduced cell viability and a noticeable decrease in cell proliferation.
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Changes in cell morphology, such as rounding, shrinking, or detachment from the culture surface.
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Increased presence of floating cells or debris in the culture medium.
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Induction of apoptosis or necrosis, which can be confirmed through specific assays.
Q4: How should I prepare and store this compound?
For optimal performance and to minimize degradation, this compound powder should be stored at 4°C and protected from light. Stock solutions should be prepared in high-quality, anhydrous DMSO. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. When preparing working solutions, dilute the stock in pre-warmed cell culture medium and mix thoroughly to ensure homogeneity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death observed after treatment. | This compound concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Start with a wide range of concentrations, bracketing the expected effective concentration. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is as low as possible (ideally ≤0.1%).[3] Always include a vehicle control (cells treated with the same final concentration of DMSO without this compound) in your experiments. | |
| Off-target effects. | If toxicity persists at effective concentrations, consider the possibility of off-target effects. Research the known off-target profile of this compound or similar mGluR5 NAMs.[1][2] If possible, use a structurally distinct mGluR5 NAM as a control to see if the toxic effect is specific to this compound. | |
| On-target toxicity. | In some cell types, inhibition of mGluR5 signaling may inherently reduce viability. Investigate the role of mGluR5 in the survival and proliferation of your specific cell line. | |
| Inconsistent results between experiments. | Compound instability. | Prepare fresh working solutions of this compound for each experiment. Avoid storing diluted solutions in cell culture media for extended periods. |
| Variability in cell health or density. | Ensure that cells are healthy, in the logarithmic growth phase, and plated at a consistent density for each experiment. | |
| Incomplete dissolution of the compound. | Ensure the DMSO stock solution is fully dissolved before diluting it in the culture medium. When diluting, add the stock solution to the medium and mix immediately and thoroughly. | |
| No observable effect of this compound. | Compound concentration is too low. | Increase the concentration of this compound based on published effective concentrations or your dose-response data. |
| Compound has degraded. | Use a fresh aliquot of the stock solution to prepare your working solution. | |
| Cell line does not express mGluR5. | Confirm the expression of mGluR5 in your cell line using techniques such as qPCR, Western blot, or immunocytochemistry. |
Experimental Protocols
Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay
This protocol is a standard method for assessing cell viability and can be adapted to determine the cytotoxic potential of this compound.
Materials:
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This compound
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Anhydrous DMSO
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Your cell line of interest
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Complete cell culture medium
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
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Multichannel pipette
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Plate reader capable of measuring absorbance at 570 nm
Procedure:
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Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.
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Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. A typical starting range could be from 0.1 µM to 100 µM. Also, prepare a vehicle control containing the highest concentration of DMSO that will be used in the experiment (e.g., 0.1%).
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Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Include untreated control wells that receive only fresh medium.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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MTT Assay:
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Add 10 µL of MTT solution to each well.
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Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
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Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
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Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 for cytotoxicity.
Assessing Apoptosis using a Caspase-3/7 Activation Assay
This protocol helps to determine if observed cell death is due to apoptosis.
Materials:
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Caspase-3/7 assay kit (several commercial kits are available)
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Your cell line of interest
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96-well white-walled, clear-bottom cell culture plates
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Luminometer or fluorescence plate reader
Procedure:
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Cell Seeding and Treatment: Seed and treat your cells with various concentrations of this compound as described in the MTT assay protocol. Include positive and negative controls as recommended by the assay kit manufacturer.
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Assay Protocol: Follow the manufacturer's protocol for the specific caspase-3/7 assay kit you are using. This typically involves adding a reagent that contains a luminogenic or fluorogenic substrate for caspase-3 and -7 to the wells.
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Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol to allow for the caspase reaction to occur.
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Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.
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Data Analysis: An increase in the signal compared to the vehicle control indicates the activation of caspase-3/7 and suggests that this compound is inducing apoptosis.
Visualizations
Caption: Simplified signaling pathway of mGluR5 and the inhibitory action of this compound.
Caption: A workflow for troubleshooting this compound-induced cytotoxicity in cell culture.
References
- 1. Negative Allosteric Modulators of Metabotropic Glutamate Receptors Subtype 5 in Addiction: a Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
Technical Support Center: Addressing Variability in VU0463841 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the mGlu5 negative allosteric modulator (NAM), VU0463841, in in vivo studies. Variability in in vivo experiments is a common challenge, and this resource aims to provide specific insights and protocols to enhance experimental consistency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary in vivo application?
A1: this compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5).[1] It has demonstrated efficacy in preclinical rodent models of cocaine addiction by attenuating drug-seeking behaviors.[1][2] Its good central nervous system (CNS) exposure in rats makes it a valuable tool compound for investigating the role of mGlu5 in neurological and psychiatric disorders.[1]
Q2: What are the common sources of variability in in vivo studies with this compound?
A2: Variability in in vivo studies using this compound can arise from several factors, including:
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Pharmacokinetics (PK): Differences in drug absorption, distribution, metabolism, and excretion (ADME) between individual animals can lead to variable CNS exposure.
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Experimental Protocol: Minor variations in surgical procedures (e.g., catheter placement), drug administration techniques, and behavioral testing paradigms can significantly impact results.
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Animal-Specific Factors: The age, weight, sex, and genetic background of the animals can influence both the pharmacokinetics of this compound and their behavioral responses.
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Drug Formulation: The vehicle used to dissolve and administer this compound can affect its solubility, stability, and bioavailability.
Q3: How does the formulation of this compound impact in vivo study outcomes?
A3: The formulation is critical for achieving consistent and effective in vivo exposure. A poorly formulated compound can lead to precipitation, incomplete absorption, and variable plasma and brain concentrations. For in vivo studies in rats, this compound has been successfully formulated in a vehicle of 10% Tween 80 in sterile water. It is crucial to ensure the compound is fully dissolved and the solution is homogenous before administration.
Troubleshooting Guides
Issue 1: High variability in behavioral outcomes (e.g., cocaine self-administration).
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Possible Cause 1: Inconsistent Drug Exposure.
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Troubleshooting Steps:
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Verify Formulation: Ensure this compound is completely dissolved in the vehicle (e.g., 10% Tween 80 in water). Visually inspect for any precipitates. Prepare fresh formulations for each experiment.
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Standardize Administration: Use consistent routes and techniques for administration (e.g., intraperitoneal injection). Ensure accurate dosing based on the most recent animal body weights.
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Pharmacokinetic Analysis: If variability persists, consider conducting a satellite pharmacokinetic study to correlate plasma and brain concentrations of this compound with behavioral effects.
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-
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Possible Cause 2: Variability in the Behavioral Model.
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Troubleshooting Steps:
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Acclimatization: Ensure all animals are adequately acclimated to the handling and testing environment before the start of the experiment.
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Standardized Training: For operant conditioning paradigms like cocaine self-administration, ensure all animals reach a stable baseline of responding before initiating drug treatment.[3][4]
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Control for Environmental Factors: Minimize environmental stressors such as noise, light changes, and temperature fluctuations in the experimental room.
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Issue 2: Lack of expected efficacy or inconsistent dose-response.
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Possible Cause 1: Suboptimal Dose Selection.
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Troubleshooting Steps:
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Dose-Response Study: Conduct a pilot dose-response study to determine the optimal dose range for your specific experimental conditions and animal strain. Effective doses in rat models of cocaine addiction have been reported in the range of 3 to 30 mg/kg.
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Relate Dose to Exposure: Refer to pharmacokinetic data to ensure that the selected doses achieve therapeutic concentrations in the brain.
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-
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Possible Cause 2: Metabolic Instability.
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Troubleshooting Steps:
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Review Metabolism Data: Be aware of the metabolic profile of this compound. While it has shown good CNS exposure, species-specific differences in metabolism can occur.
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Consider Timing of Administration: The timing of drug administration relative to behavioral testing should be optimized based on the compound's Tmax (time to maximum concentration) in the brain.
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Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Brain/Plasma Ratio (at Tmax) |
| Plasma | IP | 10 | 0.5 | 1230 | 2890 | N/A |
| Brain | IP | 10 | 1.0 | 2100 | 8450 | 1.7 |
Data synthesized from representative studies of mGlu5 NAMs in rats. Actual values may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Cocaine Self-Administration in Rats
This protocol is a generalized procedure based on established methods for studying the effects of compounds like this compound on cocaine-seeking behavior.
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Animals: Male Sprague-Dawley rats (250-300 g) are individually housed with ad libitum access to food and water, maintained on a 12-h light/dark cycle.
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Surgery:
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Anesthetize rats with an appropriate anesthetic (e.g., isoflurane).
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Implant a chronic indwelling catheter into the right jugular vein. The catheter should be passed subcutaneously to exit on the back.
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Allow a recovery period of 5-7 days, during which catheters are flushed daily with heparinized saline.
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Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, a tone generator, and a syringe pump for intravenous infusions.
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Training:
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Rats are trained to press the "active" lever for intravenous cocaine infusions (e.g., 0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule. Each infusion is paired with a cue complex (e.g., light and tone).
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Sessions are typically 2 hours per day for 10-14 days, or until a stable baseline of responding is achieved.
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This compound Treatment:
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Once stable responding is established, rats are pre-treated with this compound (e.g., 3, 10, or 30 mg/kg, i.p.) or vehicle 30 minutes before the self-administration session.
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The effect of this compound on the number of cocaine infusions earned is recorded and analyzed.
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Mandatory Visualizations
Signaling Pathway
Caption: this compound negatively modulates mGlu5 receptor signaling.
Experimental Workflow
Caption: Experimental workflow for testing this compound.
Logical Relationship
Caption: Troubleshooting logic for addressing in vivo variability.
References
- 1. Patterns of cocaine self-administration in rats produced by various access conditions under a discrete trials procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Locomotion and self-administration induced by cocaine in 129/OlaHsd mice lacking galanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and tissue distribution of vigabatrin enantiomers in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, tissue distribution, and plasma protein binding rate of curcumol in rats using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
VU0463841 vehicle selection and preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection and preparation of vehicles for the mGlu5 negative allosteric modulator (NAM), VU0463841. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate successful experimentation.
I. Compound Identification and Mechanism of Action
This compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). As a NAM, it does not bind to the orthosteric glutamate binding site but rather to an allosteric site on the receptor, reducing its response to glutamate. The mGlu5 receptor is a G protein-coupled receptor (GPCR) that, upon activation, canonically couples to Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades involving inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in the mobilization of intracellular calcium.[1]
It is crucial to distinguish this compound from other similarly named compounds, such as VU0486846, which is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor and has a different mechanism of action.
mGlu5 Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the mGlu5 receptor, which is negatively modulated by this compound.
II. Vehicle Selection and Preparation
The poor aqueous solubility of this compound necessitates the use of specific vehicles for both in vitro and in vivo experiments.
Quantitative Data: Solubility of this compound
| Solvent/Vehicle Component | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Commonly used for preparing concentrated stock solutions. |
| Ethanol | Soluble | Can be used as a co-solvent. |
| Polyethylene Glycol 300 (PEG300) | Soluble | A common co-solvent for in vivo formulations. |
| Tween 80 (Polysorbate 80) | Dispersible | A surfactant used to improve solubility and stability of suspensions. |
| Saline (0.9% NaCl) | Insoluble | Used as the final diluent for in vivo administration. |
| Water | Insoluble | Not suitable as a primary solvent. |
Recommended Vehicle Formulations
For In Vitro Studies (Cell-based Assays):
A common practice for preparing this compound for in vitro assays is to first create a high-concentration stock solution in 100% DMSO. This stock can then be serially diluted in the appropriate cell culture medium to achieve the desired final concentrations.
For In Vivo Studies (Rodent Models):
A widely used vehicle for oral administration of poorly soluble compounds like this compound in rodents is a suspension formulation. A common and effective vehicle consists of:
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10% DMSO
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40% PEG300
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5% Tween 80
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45% Saline (0.9% NaCl)
This formulation has been reported to achieve a clear solution for some compounds at concentrations up to 2.5 mg/mL.[2] For mice with compromised health, a lower percentage of DMSO (e.g., 2%) may be considered to reduce potential toxicity.[3]
III. Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
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Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of 100% sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Formulation for Oral Gavage in Rodents
This protocol is for the preparation of a 1 mL working solution.
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Initial Dissolution: In a sterile tube, dissolve the required amount of this compound in 100 µL of DMSO.
-
Addition of Co-solvent: Add 400 µL of PEG300 to the DMSO solution and mix thoroughly by vortexing.
-
Addition of Surfactant: Add 50 µL of Tween 80 and vortex again until the solution is homogenous.
-
Final Dilution: Add 450 µL of sterile saline (0.9% NaCl) to the mixture and vortex thoroughly to ensure a uniform suspension.
-
Administration: The formulation should be administered immediately after preparation.
Experimental Workflow for Vehicle Preparation
IV. Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended storage condition for solid this compound?
-
A1: Solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.
-
-
Q2: My this compound solution for in vivo studies is precipitating. What should I do?
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A2: Precipitation can occur if the solubility limit is exceeded or if the components are not mixed properly. Ensure vigorous vortexing after each addition. Gentle warming may help, but be cautious of compound degradation. Consider preparing a more dilute solution if precipitation persists.
-
-
Q3: Can I use a different vehicle for my in vivo studies?
-
A3: While the recommended formulation is widely used, other vehicles may be suitable depending on the experimental requirements. However, any new vehicle should be thoroughly validated for its ability to solubilize this compound and for its own potential physiological effects in the animal model.
-
-
Q4: How stable is this compound in the prepared vehicle?
-
A4: It is recommended to prepare the in vivo formulation fresh before each use. The stability of this compound in aqueous-based vehicles is likely to be limited. For in vitro stock solutions in DMSO, stability is generally good when stored at -20°C or -80°C, but repeated freeze-thaw cycles should be avoided.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent results in cell-based assays | - Inaccurate pipetting of stock solution- Cell passage number and health- Degradation of this compound due to improper storage | - Use calibrated pipettes and perform serial dilutions carefully.- Maintain a consistent cell passage number and ensure cells are healthy and in the exponential growth phase.- Aliquot stock solutions to avoid freeze-thaw cycles and protect from light. |
| High variability in in vivo animal responses | - Inaccurate dosing due to poor suspension- Stress induced by oral gavage- Animal-to-animal variability in metabolism | - Ensure the formulation is a homogenous suspension before each administration.- Use proper animal handling and gavage techniques to minimize stress.[4]- Increase the number of animals per group to improve statistical power. |
| Precipitation of this compound in cell culture medium | - Exceeding the solubility limit of this compound in the final medium- Interaction with components of the serum | - Lower the final concentration of this compound.- Reduce the percentage of serum in the medium if experimentally feasible. |
| Adverse effects observed in animals (e.g., lethargy, weight loss) | - Toxicity of the vehicle (especially at high DMSO concentrations)- Off-target effects of this compound at high doses | - Run a vehicle-only control group to assess the effects of the formulation itself.- Consider reducing the dose of this compound or the percentage of DMSO in the vehicle. |
Troubleshooting Logic Diagram
References
- 1. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
minimizing non-specific binding of VU0463841
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of VU0463841, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). The following sections offer troubleshooting advice and frequently asked questions to help minimize non-specific binding and ensure reliable experimental outcomes.
Troubleshooting Guide: Minimizing Non-Specific Binding of this compound
Non-specific binding of small molecules to surfaces, proteins, and other cellular components can lead to inaccurate and misleading experimental results. This compound, as a lipophilic compound, may have a tendency to engage in such off-target interactions. This guide provides systematic steps to identify and mitigate non-specific binding in your experiments.
Problem: High background signal or inconsistent results in assays.
This may be indicative of non-specific binding of this compound to assay components (e.g., plates, tubing) or biological macromolecules other than the intended mGlu5 target.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing non-specific binding.
Detailed Mitigation Strategies:
| Strategy | Action | Rationale |
| Optimize Assay Buffer | 1. Add a Carrier Protein: Supplement your assay buffer with 0.1% Bovine Serum Albumin (BSA).[1] | BSA can block non-specific binding sites on plasticware and other surfaces, and reduce the free concentration of the compound available for non-specific interactions. |
| 2. Include a Non-ionic Detergent: Add a low concentration (e.g., 0.01-0.05%) of a non-ionic detergent like Tween-20 or Triton X-100 to your buffer. | These detergents can disrupt hydrophobic interactions that often mediate non-specific binding of lipophilic compounds. | |
| 3. Adjust Salt Concentration: Increase the ionic strength of your buffer by adding NaCl (e.g., up to 150 mM). | This can minimize electrostatic interactions between the compound and charged surfaces. | |
| Modify Experimental Protocol | 1. Pre-treat Plates/Tubing: Incubate your assay plates and any tubing with the optimized assay buffer (containing BSA or detergent) before adding the compound and other reagents. | This "passivates" the surfaces, reducing the number of available sites for non-specific binding. |
| 2. Minimize Incubation Time: Reduce the incubation time of your compound to the minimum required to achieve a stable signal. | Prolonged incubation can increase the likelihood of non-specific interactions. | |
| 3. Use Low-Binding Consumables: Whenever possible, use commercially available low-protein-binding microplates and pipette tips. | These materials are specifically designed to reduce the surface adsorption of molecules. |
Frequently Asked Questions (FAQs)
Q1: What are the physicochemical properties of this compound?
This compound is a negative allosteric modulator of mGlu5. Its properties are summarized in the table below. The calculated LogP (XLogP3) suggests a degree of lipophilicity, which can be a contributing factor to non-specific binding.
| Property | Value |
| IUPAC Name | 1-(5-chloropyridin-2-yl)-3-(3-cyano-5-fluorophenyl)urea |
| Molecular Formula | C13H8ClFN4O |
| Molecular Weight | 290.68 g/mol |
| XLogP3 | 3.4 |
| Potency (IC50) | 13 nM |
Q2: What is the mechanism of action of this compound?
This compound is a negative allosteric modulator (NAM) of the mGlu5 receptor. It binds to a site on the receptor that is distinct from the glutamate binding site (the orthosteric site). This binding event reduces the receptor's response to glutamate.
References
Validation & Comparative
A Comparative Guide to VU0463841 and CTEP: Selectivity for the mGlu5 Receptor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity profiles of two prominent allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGlu5), VU0463841 and CTEP. This analysis is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate tool compound for preclinical research.
Metabotropic glutamate receptor 5 (mGlu5) is a critical G-protein coupled receptor (GPCR) involved in a variety of neurological processes, making it a significant target for therapeutic intervention in conditions such as fragile X syndrome, Parkinson's disease, and depression. Both this compound and CTEP (2-chloro-4-((2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine) are allosteric modulators that bind to a site on the mGlu5 receptor distinct from the endogenous glutamate binding site. However, they exhibit different modes of action and selectivity profiles. This compound has been characterized as a potent mGlu5 negative allosteric modulator (NAM) and in some contexts as a selective allosteric agonist or ago-PAM, while CTEP is consistently described as a highly potent and selective mGlu5 NAM.
Quantitative Selectivity Profile
The following table summarizes the available quantitative data on the potency and selectivity of this compound and CTEP for the mGlu5 receptor and other related targets.
| Compound | Target | Assay Type | Potency (IC50/Ki) | Selectivity | Reference |
| This compound | mGlu5 | Not Specified | 13 nM (IC50) | Ineffective against mGlu1-4 and mGlu7-8 | [1] |
| mGlu1 | Functional Assay | > 10 µM | High selectivity vs mGlu1 | ||
| CTEP | mGlu5 | Not Specified | 2.2 nM (IC50) | >1000-fold vs. other mGlu receptors and 103 other targets | [1][2] |
| mGlu5 | Calcium Mobilization | 11.4 nM (IC50) | [2] | ||
| mGlu5 | IP Accumulation | 6.4 nM (IC50) | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.
Radioligand Binding Assay for mGlu5 Receptor
This assay is employed to determine the binding affinity of a compound to the mGlu5 receptor.
Objective: To measure the inhibitory constant (Ki) of test compounds by their ability to displace a radiolabeled ligand from the mGlu5 receptor.
Materials:
-
HEK293 cells stably expressing the human mGlu5 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 3 mM MgCl2, 3 mM CaCl2, 100 mM NaCl, pH 7.4.
-
Radioligand: [³H]-MPEP (2-methyl-6-(phenylethynyl)pyridine) or other suitable mGlu5 allosteric site radioligand.
-
Test compounds: this compound and CTEP.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Harvest HEK293-mGlu5 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the pellet in fresh buffer. Repeat the centrifugation and resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Binding Reaction: In a 96-well plate, add assay buffer, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound. Initiate the binding reaction by adding the cell membrane preparation.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to modulate the intracellular calcium release mediated by mGlu5 receptor activation.
Objective: To determine the potency of test compounds as modulators of mGlu5 receptor-mediated calcium signaling.
Materials:
-
HEK293 cells stably expressing the mGlu5 receptor.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
mGlu5 receptor agonist (e.g., Glutamate or Quisqualate).
-
Test compounds: this compound and CTEP.
-
Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the HEK293-mGlu5 cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive fluorescent dye dissolved in assay buffer to each well. Incubate the plate for a specified time (e.g., 1 hour) at 37°C to allow the dye to enter the cells.
-
Compound Pre-incubation: After dye loading, wash the cells with assay buffer. Add varying concentrations of the test compound to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Add a fixed concentration of the mGlu5 agonist to stimulate the receptor. Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For antagonists/NAMs, calculate the IC50 value from the concentration-response curve of the inhibition of the agonist-induced calcium signal. For agonists/ago-PAMs, calculate the EC50 value from the concentration-response curve of the induced calcium signal.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mGlu5 signaling pathway and a typical experimental workflow for assessing compound selectivity.
Caption: The mGlu5 receptor signaling pathway, illustrating the points of action for this compound and CTEP.
References
A Preclinical Comparison of VU0463841 and Fenobam: Two mGlu5 Negative Allosteric Modulators
An objective analysis of the pharmacological profiles and preclinical efficacy of VU0463841 and fenobam (B1672515), two prominent negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5), reveals distinct characteristics relevant for researchers in neuroscience and drug development. Both compounds target a key receptor implicated in a range of neuropsychiatric and neurological disorders, yet their preclinical data suggests differences in potency, selectivity, and therapeutic potential.
Fenobam, an agent with a history of clinical investigation as a nonbenzodiazepine anxiolytic, was later identified as a potent and selective mGlu5 NAM.[1][2] this compound is a more recently developed tool compound specifically designed for its high potency and brain-penetrant properties in the context of addiction research.[3][4] This guide provides a comparative summary of their preclinical performance based on available experimental data.
Mechanism of Action: Modulating Glutamatergic Signaling
Both this compound and fenobam act as negative allosteric modulators of the mGlu5 receptor.[3][5] This means they do not compete with the endogenous ligand, glutamate, at its binding site. Instead, they bind to a distinct allosteric site within the transmembrane domain of the receptor.[6][7][8] This binding event induces a conformational change in the receptor that reduces its response to glutamate.
The mGlu5 receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, primarily signals through the Gqα protein subunit.[9] This initiates a cascade involving phospholipase C (PLC) activation, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9] These second messengers ultimately result in the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).[9] By negatively modulating this pathway, this compound and fenobam can dampen excessive glutamatergic neurotransmission, a mechanism thought to be beneficial in conditions like anxiety, addiction, and certain forms of pain.[6][9]
Figure 1: mGlu5 receptor signaling pathway and NAM inhibition.
Comparative Pharmacological Profile
The in vitro potency and selectivity of these compounds highlight key differences. This compound generally exhibits higher potency in inhibiting mGlu5 signaling compared to fenobam.
| Parameter | This compound | Fenobam |
| Target | mGlu5 Receptor | mGlu5 Receptor |
| Mechanism | Negative Allosteric Modulator (NAM) | Negative Allosteric Modulator (NAM), Inverse Agonist |
| IC₅₀ (human mGlu5) | 13 nM[3] | 58 ± 2 nM[1][5] |
| Selectivity | Ineffective against mGlu1-4 and mGlu7-8[3] | Selective over other mGlu subtypes (mGlu1a, 2, 4a, 7a, 8a)[1] |
| Binding Affinity (Kd) | Not explicitly stated | 31.14 ± 4.10 nM (human), 53.60 ± 5.58 nM (rat)[1] |
Preclinical Efficacy in Behavioral Models
Both compounds have demonstrated efficacy in rodent models relevant to anxiety and other CNS disorders. However, the effective dose ranges and specific behavioral effects can vary.
Fenobam has been extensively studied in models of anxiety, consistent with its initial development as an anxiolytic.[1][5] It shows efficacy in conflict tests and in reducing stress-induced hyperthermia.[5] While this compound was primarily developed for addiction, mGlu5 NAMs as a class are well-recognized for their anxiolytic potential in preclinical models.[9]
| Model | This compound | Fenobam |
| Vogel Conflict Test | Data not available | Active (Minimum Effective Dose: 10-30 mg/kg, p.o.)[5] |
| Geller-Seifter Conflict | Data not available | Active (Minimum Effective Dose: 10-30 mg/kg, p.o.)[1] |
| Contextual Fear Conditioning | Data not available | Anxiolytic-like effect at 30 mg/kg; impairment at 10 mg/kg[10] |
The attenuation of mGlu5 signaling is a promising strategy for antipsychotic development. These compounds are often tested in models of psychosis, such as phencyclidine (PCP) or methamphetamine-induced hyperlocomotion. Fenobam has been shown to have no effect on prepulse inhibition, a model of sensorimotor gating deficits relevant to schizophrenia, at doses up to 60 mg/kg.[10] this compound has shown utility in attenuating drug-seeking behaviors in rat models of cocaine addiction.[4]
| Model | This compound | Fenobam |
| Cocaine Addiction Models | Attenuates drug-seeking behaviors[4] | Data not available |
| Prepulse Inhibition (PPI) | Data not available | No effect up to 60 mg/kg[10] |
| Locomotor Activity | Data not available | No effect on horizontal activity (10-100 mg/kg)[10]; Increased activity in other studies[2][11] |
| Motor Coordination (Rotarod) | Data not available | No impairment[2][11] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating preclinical findings. Below are representative protocols for key experiments cited.
This model assesses the potential antipsychotic-like activity of a compound by measuring its ability to reverse the locomotor-stimulating effects of the NMDA receptor antagonist phencyclidine (PCP).
Figure 2: Workflow for the PCP-induced hyperlocomotion assay.
-
Animals: Male mice or rats are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Habituation: Animals are individually placed into open-field arenas (e.g., 40x40 cm) and allowed to acclimate for a period of 30-60 minutes.
-
Dosing: Following habituation, animals are administered the test compound (e.g., this compound or fenobam at various doses) or vehicle via an appropriate route (e.g., intraperitoneal, i.p., or oral, p.o.).
-
Pre-treatment Time: A specific time interval (e.g., 30 minutes) is allowed for the compound to be absorbed and reach target sites in the brain.
-
Challenge: Animals are then challenged with a psychostimulant, such as PCP (e.g., 5 mg/kg, i.p.) or saline.
-
Data Collection: Locomotor activity (e.g., total distance traveled, rearing frequency) is recorded immediately for 60-90 minutes using an automated video-tracking system.
-
Analysis: Data are analyzed using ANOVA to compare the locomotor activity between the vehicle/PCP group and the compound/PCP groups to determine if the test compound significantly attenuates PCP-induced hyperlocomotion.
This assay is a classic model for screening anxiolytic drugs. It establishes a conflict between a rewarding behavior (drinking water for thirsty rats) and an aversive stimulus (a mild electric shock).
-
Animals: Male rats are typically used and are water-deprived for 48 hours prior to testing.
-
Apparatus: A standard operant chamber equipped with a drinking spout connected to a water source and a shock generator.
-
Dosing: Animals are treated with the test compound (e.g., fenobam) or vehicle at a set time before the test session.
-
Test Session: The water-deprived rat is placed in the chamber. Each time the animal completes a set number of licks from the spout, it receives a brief, mild electric shock. Anxiolytic compounds increase the number of shocks the animal is willing to accept to drink, a phenomenon known as "anti-conflict" activity.
-
Data Collection: The total number of shocks received during the session (e.g., 5 minutes) is recorded.
-
Analysis: The number of shocks in the drug-treated groups is compared to the vehicle-treated group, typically using a one-way ANOVA followed by post-hoc tests.[1]
Summary and Conclusion
Both this compound and fenobam are valuable tools for investigating the therapeutic potential of mGlu5 modulation.
-
This compound stands out for its high in vitro potency and its demonstrated utility in preclinical models of cocaine addiction.[3][4] Its profile makes it an excellent research tool for studies requiring potent and selective mGlu5 antagonism.
-
Fenobam has a unique profile, having been previously evaluated in humans for anxiety.[1][2] Its preclinical data robustly supports anxiolytic-like effects.[5] However, some studies note a narrow window between its beneficial effects and potential side effects like learning impairment.[10] It also has demonstrated analgesic properties in various pain models.[2][11][12][13]
For researchers, the choice between these compounds will depend on the specific research question. This compound may be preferred for its potency in vitro and its application in addiction studies, while fenobam offers a rich history of in vivo characterization for anxiety and pain, along with the translational relevance of having been tested in clinical trials.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. The Metabotropic Glutamate Receptor Subtype 5 Antagonist Fenobam Is Analgesic and Has Improved in Vivo Selectivity Compared with the Prototypical Antagonist 2-Methyl-6-(phenylethynyl)-pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Item - Substituted 1âPhenyl-3-(pyridin-2-yl)urea Negative Allosteric Modulators of mGlu5: Discovery of a New Tool Compound this compound with Activity in Rat Models of Cocaine Addiction - figshare - Figshare [figshare.com]
- 5. Fenobam: a clinically validated nonbenzodiazepine anxiolytic is a potent, selective, and noncompetitive mGlu5 receptor antagonist with inverse agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The anxiolytic and analgesic properties of fenobam, a potent mGlu5 receptor antagonist, in relation to the impairment of learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The metabotropic glutamate receptor subtype 5 antagonist fenobam is analgesic and has improved in vivo selectivity compared with the prototypical antagonist 2-methyl-6-(phenylethynyl)-pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical and translational studies of fenobam, an mGlu5 NAM, for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation of VU0463841 as a Selective mGlu5 Negative Allosteric Modulator: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of VU0463841 with other well-established metabotropic glutamate (B1630785) receptor 5 (mGlu5) negative allosteric modulators (NAMs): MPEP, MTEP, and CTEP. The data presented herein is intended to assist researchers in evaluating the suitability of this compound for their specific experimental needs.
Introduction to mGlu5 Negative Allosteric Modulators
Metabotropic glutamate receptor 5 (mGlu5) is a G protein-coupled receptor that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system. Dysregulation of mGlu5 signaling has been implicated in various neurological and psychiatric disorders, including anxiety, depression, addiction, and Fragile X syndrome. Negative allosteric modulators (NAMs) of mGlu5 are compounds that bind to a site on the receptor distinct from the glutamate binding site, thereby reducing the receptor's response to glutamate. This mechanism offers a more nuanced approach to modulating receptor activity compared to direct antagonists, potentially leading to improved therapeutic profiles.
This compound is a novel compound identified as a potent and selective mGlu5 NAM.[1] This guide provides a head-to-head comparison of its in vitro potency, selectivity, and pharmacokinetic properties with those of the benchmark mGlu5 NAMs: MPEP, MTEP, and CTEP.
Data Presentation
In Vitro Potency at mGlu5
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound and comparator compounds against the mGlu5 receptor. Lower values indicate higher potency.
| Compound | mGlu5 IC50 (nM) |
| This compound | 13 [1] |
| MPEP | 36 |
| MTEP | 5 |
| CTEP | 2.2 |
Selectivity Profile
A critical attribute of a pharmacological tool compound is its selectivity for the intended target over other related receptors. The following table presents the selectivity of this compound and its comparators against other metabotropic glutamate receptors.
| Compound | mGluR1 | mGluR2 | mGluR3 | mGluR4 | mGluR7 | mGluR8 |
| This compound | Ineffective | Ineffective | Ineffective | Ineffective | Ineffective | Ineffective[1] |
| MPEP | >100 µM | >100 µM | >100 µM | >100 µM | >100 µM | >100 µM |
| MTEP | >10 µM | >10 µM | >10 µM | >10 µM | >10 µM | >10 µM |
| CTEP | >10 µM (>1000-fold selective) | >10 µM (>1000-fold selective) | >10 µM (>1000-fold selective) | >10 µM (>1000-fold selective) | >10 µM (>1000-fold selective) | >10 µM (>1000-fold selective) |
Pharmacokinetic Properties
The ability of a compound to reach its target in the central nervous system is paramount for in vivo studies. This table summarizes key pharmacokinetic parameters for this compound and the comparator NAMs.
| Compound | Brain Penetration (Brain/Plasma Ratio) | Half-life (t1/2) | Oral Bioavailability |
| This compound | Good CNS Exposure (rat) | - | - |
| MPEP | ~0.3 | ~2 h (rat) | Moderate |
| MTEP | ~1.0 | ~4 h (rat) | Good |
| CTEP | ~2.6 (mouse) | ~18 h (mouse) | High |
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to characterize mGlu5 NAMs.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) triggered by an mGlu5 agonist.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human mGlu5 receptor.
-
Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a buffered salt solution for 1 hour at 37°C.
-
Compound Addition: Test compounds (e.g., this compound) are added at various concentrations and incubated for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation: An mGlu5 agonist, such as glutamate or quisqualate, is added to stimulate the receptor.
-
Signal Detection: Changes in fluorescence intensity, corresponding to changes in [Ca2+]i, are measured using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Inositol (B14025) Monophosphate (IP1) Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of phospholipase C activation following mGlu5 receptor stimulation.
-
Cell Line: HEK293 cells stably expressing the human mGlu5 receptor.
-
Plating: Cells are plated in 96-well or 384-well plates.
-
Compound Incubation: Cells are pre-incubated with the test compounds in a stimulation buffer containing LiCl (to inhibit the degradation of IP1).
-
Agonist Stimulation: An mGlu5 agonist is added, and the cells are incubated for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.
-
Lysis and Detection: The cells are lysed, and the amount of accumulated IP1 is quantified using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kit.
-
Data Analysis: IC50 values are calculated from the concentration-response curves.
Radioligand Binding Assay
This assay determines the affinity of a test compound for the allosteric binding site on the mGlu5 receptor by measuring its ability to displace a radiolabeled ligand that binds to the same site.
-
Membrane Preparation: Cell membranes are prepared from HEK293 cells expressing the mGlu5 receptor.
-
Radioligand: A radiolabeled mGlu5 NAM, such as [3H]MPEP or [3H]ABP688, is used.
-
Assay Setup: Cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound are incubated together in a buffer solution.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, which separates the bound from the unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
Mandatory Visualization
References
Comparative Analysis of VU0463841 with Other mGlu5 Modulators: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the novel mGlu5 negative allosteric modulator (NAM), VU0463841, with other prominent mGlu5 modulators. This document synthesizes experimental data on the binding affinities, potencies, and in vivo efficacies of this compound alongside the well-characterized NAMs, MPEP and fenobam, and representative positive allosteric modulators (PAMs), VU0409551 and CDPPB.
Quantitative Data Summary
The following tables provide a structured overview of the key in vitro and in vivo pharmacological parameters of this compound in comparison to other mGlu5 modulators.
Table 1: In Vitro Comparison of mGlu5 Negative Allosteric Modulators (NAMs)
| Compound | Type | IC50 | Ki | Kd | Species |
| This compound | NAM | 13 nM[1] | - | - | - |
| MPEP | NAM | 36 nM[2][3] | 6.7 ± 0.7 nM[4][5] | - | Human[4][5] |
| Fenobam | NAM | 58 ± 2 nM (quisqualate-evoked Ca2+ response)[4][5], 84 ± 13 nM (basal activity)[4][5] | - | 31 ± 4 nM[4][5] | Human[4][5] |
| 54 ± 6 nM | Rat[4][5] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response. Ki (Inhibition constant) is the dissociation constant of the enzyme-inhibitor complex. Kd (Dissociation constant) is the equilibrium constant for the dissociation of a ligand-receptor complex.
Table 2: In Vitro Comparison of mGlu5 Positive Allosteric Modulators (PAMs)
| Compound | Type | EC50 |
| VU0409551 | PAM | 260 nM |
| CDPPB | PAM | ~27 nM |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.
mGlu5 Receptor Signaling Pathways
Metabotropic glutamate (B1630785) receptor 5 (mGlu5) is a G-protein coupled receptor that primarily signals through the Gq/11 pathway. Upon activation by glutamate, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This increase in intracellular Ca2+ triggers a cascade of downstream signaling events.
Negative allosteric modulators (NAMs) like this compound bind to a site on the mGlu5 receptor that is distinct from the glutamate binding site. This binding event reduces the affinity and/or efficacy of glutamate, thereby inhibiting the downstream signaling cascade.
Beyond the canonical Gq/11 pathway, mGlu5 receptor activation can also modulate other signaling pathways, including the extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway. The specific effects of this compound on these non-canonical pathways are an active area of research.
Caption: Canonical mGlu5 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki or Kd) of a test compound for the mGlu5 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) stably expressing the human mGlu5 receptor.
-
Radioligand: A radiolabeled ligand that binds to the allosteric site of the mGlu5 receptor, such as [3H]MPEP, is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: The mixture is incubated at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Quantification: The amount of radioactivity bound to the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Intracellular Calcium Mobilization Assay
Objective: To determine the potency (IC50 for NAMs, EC50 for PAMs) of a test compound in modulating mGlu5 receptor function.
Methodology:
-
Cell Culture: Cells expressing the mGlu5 receptor (e.g., CHO or HEK293 cells) are plated in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are incubated with varying concentrations of the test compound.
-
Agonist Stimulation: An mGlu5 receptor agonist (e.g., glutamate or quisqualate) is added to the wells to stimulate the receptor.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a plate reader.
-
Data Analysis: The data are plotted as a dose-response curve, and the IC50 or EC50 value is determined using non-linear regression.
Caption: Workflow for an intracellular calcium mobilization assay.
In Vivo Cocaine Self-Administration Model
Objective: To evaluate the efficacy of a test compound in reducing drug-seeking behavior.
Methodology:
-
Animal Model: Rats are typically used for this model.
-
Surgery: Rats are surgically implanted with an intravenous catheter to allow for self-administration of cocaine.
-
Training: Rats are trained to press a lever to receive an infusion of cocaine. This is typically done in operant conditioning chambers.
-
Extinction: After the self-administration phase, the cocaine is withheld, and lever pressing no longer results in a drug infusion. This leads to a decrease in lever pressing.
-
Reinstatement: Drug-seeking behavior is reinstated by presenting a cue previously associated with cocaine (cue-induced reinstatement) or by administering a small, non-contingent "priming" dose of cocaine (drug-induced reinstatement).
-
Drug Administration: The test compound (e.g., this compound) is administered to the rats before the reinstatement session.
-
Data Collection: The number of lever presses during the reinstatement session is recorded as a measure of drug-seeking behavior.
-
Data Analysis: The effect of the test compound on reducing lever pressing during reinstatement is analyzed.
Caption: Logical flow of a cocaine self-administration experiment.
Conclusion
This compound is a potent and selective mGlu5 NAM with demonstrated in vivo efficacy in a preclinical model of cocaine addiction. Its high potency, as indicated by its low nanomolar IC50 value, makes it a valuable tool for studying the role of mGlu5 receptors in neuropsychiatric disorders. Further research is warranted to fully elucidate its mechanism of action and therapeutic potential. This guide provides a foundational comparison to aid researchers in the design and interpretation of future studies involving this compound and other mGlu5 modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Fenobam: a clinically validated nonbenzodiazepine anxiolytic is a potent, selective, and noncompetitive mGlu5 receptor antagonist with inverse agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
head-to-head comparison of VU0463841 and MTEP in addiction models
A Comparative Guide for Researchers in Drug Development
The modulation of metabotropic glutamate (B1630785) receptor 5 (mGluR5) has emerged as a promising therapeutic avenue for the treatment of substance use disorders. Negative allosteric modulators (NAMs) of mGluR5, in particular, have demonstrated efficacy in various preclinical models of addiction. This guide provides a detailed head-to-head comparison of two prominent mGluR5 NAMs: VU0463841 and 3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine (MTEP). While MTEP has been extensively studied, data for this compound in addiction-specific models is less prevalent in the public domain. This comparison, therefore, synthesizes available data for MTEP and provides a qualitative assessment of this compound's potential based on its pharmacological profile, highlighting areas where further research is needed.
Overview of mGluR5 NAMs in Addiction
Metabotropic glutamate receptor 5 is implicated in the rewarding and reinforcing effects of various drugs of abuse. Its activation is believed to contribute to the neuroplastic changes that underlie the development and maintenance of addiction. By non-competitively inhibiting mGluR5, NAMs can attenuate the reinforcing effects of drugs, reduce drug-seeking behavior, and prevent relapse.
Quantitative Data Summary: MTEP in Preclinical Addiction Models
The following tables summarize the efficacy of MTEP in rodent models of cocaine and nicotine (B1678760) addiction.
Table 1: Efficacy of MTEP in Cocaine Self-Administration and Reinstatement Models
| Model | Species | Dose Range (mg/kg, i.p.) | Effect | Citation |
| Cocaine Self-Administration | Rat | 1 - 10 | Dose-dependent decrease in cocaine intake. | [1] |
| Cue-Induced Reinstatement of Cocaine Seeking | Rat | 1 - 10 | Attenuation of reinstatement behavior. | [1] |
| Drug-Primed Reinstatement of Cocaine Seeking | Rat | 1 - 10 | Blockade of reinstatement induced by a cocaine prime. | [1] |
| Stress-Induced Reinstatement of Cocaine Seeking | Rat | 2.5 - 10 | Attenuation of reinstatement triggered by footshock stress. | [1] |
Table 2: Efficacy of MTEP in Nicotine Self-Administration and Reinstatement Models
| Model | Species | Dose Range (mg/kg, i.p.) | Effect | Citation |
| Nicotine Self-Administration | Rat | 1 - 5 | Reduction in nicotine intake. | |
| Cue-Induced Reinstatement of Nicotine Seeking | Rat | 2.5 - 5 | Attenuation of reinstatement behavior. |
This compound: A Potent mGluR5 NAM with Therapeutic Potential
While specific data on this compound in addiction models is limited in the available literature, its profile as a potent, selective, and brain-penetrant mGluR5 NAM suggests it would likely exhibit a similar or potentially improved efficacy profile compared to MTEP. Preclinical studies in other therapeutic areas have demonstrated its ability to modulate mGluR5 signaling effectively in vivo. A direct comparative study of this compound and MTEP in addiction paradigms is warranted to determine its relative efficacy and therapeutic window.
Experimental Protocols
Cocaine Self-Administration and Reinstatement
A common experimental design to assess the efficacy of compounds in addiction models involves intravenous self-administration and reinstatement paradigms in rats.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump connected to a catheter surgically implanted into the jugular vein of the rat.
-
Training: Rats are first trained to press an active lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion). Each infusion is paired with a discrete cue (e.g., illumination of a stimulus light). Responding on an inactive lever has no programmed consequences.
-
Extinction: Once stable self-administration is achieved, the cocaine solution is replaced with saline, and lever pressing no longer results in drug infusion or the presentation of the cue. This phase continues until responding on the active lever significantly decreases.
-
Reinstatement: Following extinction, the ability of various stimuli to reinstate drug-seeking behavior is assessed. This can be triggered by:
-
Cue-induced reinstatement: Presentation of the drug-associated cue (stimulus light) following an active lever press.
-
Drug-primed reinstatement: A non-contingent injection of a small dose of cocaine.
-
Stress-induced reinstatement: Exposure to a stressor, such as intermittent footshock, prior to the session.[2]
-
-
Drug Administration: The test compound (e.g., MTEP or this compound) or vehicle is typically administered intraperitoneally (i.p.) at various doses before the reinstatement test session.
Signaling Pathways and Experimental Workflows
mGluR5 Signaling Pathway
Caption: Simplified mGluR5 signaling pathway and the inhibitory action of NAMs.
Experimental Workflow for Reinstatement Model
References
Evaluating the Specificity of VU0463841: A Comparative Guide for Researchers
VU0463841 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). Its high specificity for mGlu4 over other mGlu receptor subtypes makes it a valuable tool for elucidating the physiological roles of this receptor and a promising starting point for the development of therapeutics targeting CNS disorders such as Parkinson's disease. This guide provides a comprehensive comparison of this compound's activity against other mGlu receptors, supported by experimental data and detailed protocols to aid researchers in their study design and interpretation.
Summary of Quantitative Data
The selectivity of this compound for the human mGlu4 receptor has been demonstrated through extensive in vitro pharmacological profiling. The following table summarizes the potency of this compound at mGlu4 and its lack of significant activity at other mGlu receptor subtypes.
| Receptor Subtype | Assay Type | Parameter | Value | Fold Selectivity (vs. hmGlu4) |
| hmGlu4 | Calcium Mobilization | EC50 | 18 nM | - |
| hmGlu1 | Calcium Mobilization | EC50 | > 30,000 nM | > 1667-fold |
| hmGlu2 | Calcium Mobilization | EC50 | > 30,000 nM | > 1667-fold |
| hmGlu3 | Calcium Mobilization | EC50 | > 30,000 nM | > 1667-fold |
| hmGlu5 | Calcium Mobilization | EC50 | > 30,000 nM | > 1667-fold |
| hmGlu6 | Calcium Mobilization | EC50 | > 30,000 nM | > 1667-fold |
| hmGlu7 | Calcium Mobilization | EC50 | > 30,000 nM | > 1667-fold |
| hmGlu8 | Calcium Mobilization | EC50 | > 30,000 nM | > 1667-fold |
Data presented as the mean from at least three independent experiments.
Signaling Pathway of mGlu4 Activation
Metabotropic glutamate receptors are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission. mGlu4 belongs to the Group III mGlu receptors, which are typically coupled to Gi/o proteins. Upon activation by glutamate, mGlu4 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As a positive allosteric modulator, this compound does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate.
Experimental Protocols
The specificity of this compound was determined using robust and validated in vitro assays. Below are the detailed methodologies for the key experiments.
Calcium Mobilization Assay
This functional assay measures the potentiation of the glutamate-induced intracellular calcium response in cells co-expressing the mGlu4 receptor and a promiscuous G-protein (Gα16) that couples to the phospholipase C pathway.
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are transiently co-transfected with plasmids encoding for the respective human mGlu receptor subtype and Gα16 using a suitable transfection reagent.
Assay Procedure:
-
Transfected cells are plated into 384-well black-walled, clear-bottom microplates and grown overnight.
-
The growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (HBSS supplemented with 20 mM HEPES, pH 7.4) for 1 hour at 37°C.
-
The dye solution is removed, and the cells are washed with assay buffer.
-
A concentration-response curve of this compound is added to the wells, followed by a sub-maximal concentration (EC20) of glutamate.
-
Changes in intracellular calcium are measured using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data are normalized to the maximal response induced by a saturating concentration of glutamate and fitted to a four-parameter logistic equation to determine the EC50 values.
Conclusion
The data presented in this guide unequivocally demonstrate the high specificity of this compound for the mGlu4 receptor. With a potency in the low nanomolar range and a selectivity of over 1600-fold against other mGlu receptor subtypes, this compound stands out as a superior pharmacological tool for investigating mGlu4 function. Researchers can confidently utilize this compound to dissect the roles of mGlu4 in neuronal signaling and to explore its therapeutic potential in various neurological and psychiatric disorders. The detailed experimental protocols provided herein should facilitate the replication and extension of these findings in other laboratories.
Investigating the Synergistic Potential of VU0463841: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the potential for synergistic interactions is a critical step in optimizing therapeutic strategies. This guide explores the theoretical framework and experimental avenues for investigating the synergistic effects of VU0463841, a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5), with other compounds.
While direct experimental evidence of synergistic combinations involving this compound is not yet publicly available, its mechanism of action as an mGlu5 NAM provides a strong rationale for exploring its potential in combination therapies, particularly in the context of substance use disorders and other neurological conditions.
Understanding this compound and the mGlu5 Receptor
This compound acts as a negative allosteric modulator of the mGlu5 receptor.[1][2][3] This means it binds to a site on the receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate.[1][2][3][4] The mGlu5 receptor, a G protein-coupled receptor, is predominantly expressed in the brain and plays a crucial role in modulating neuronal excitability and synaptic plasticity.[4][5][6] Dysregulation of mGlu5 signaling has been implicated in various neurological and psychiatric disorders, including addiction, anxiety, and Fragile X syndrome.[5][7][8][9]
By attenuating mGlu5 signaling, this compound can modulate downstream pathways, including those involving phospholipase C, inositol (B14025) triphosphate (IP3), and intracellular calcium mobilization.[5][6] This modulation of glutamatergic neurotransmission is the basis for its therapeutic potential.
Theoretical Framework for Synergistic Combinations
Given the role of mGlu5 in addiction and other CNS disorders, several classes of compounds could theoretically exhibit synergistic effects when co-administered with this compound. The primary goal of such combinations would be to enhance therapeutic efficacy, reduce required doses, and minimize potential side effects.
Potential Synergistic Partners for this compound:
| Compound Class | Rationale for Synergy | Potential Therapeutic Area |
| Dopamine (B1211576) Receptor Antagonists (e.g., D2 receptor antagonists) | The rewarding effects of drugs of abuse are heavily mediated by the dopamine system. mGlu5 receptors can form complexes and interact with dopamine D2 receptors in brain regions critical for reward and motivation.[7][10] Co-administration could therefore provide a multi-pronged approach to block reward pathways. | Substance Use Disorders (e.g., cocaine, nicotine (B1678760) addiction) |
| GABAB Receptor Agonists (e.g., Baclofen) | Both glutamatergic and GABAergic systems are crucial in regulating neuronal excitability. Targeting both the excitatory (glutamate) and inhibitory (GABA) systems could lead to a more profound and balanced modulation of neural circuits involved in addiction and anxiety. | Substance Use Disorders, Anxiety Disorders |
| Opioid Receptor Antagonists (e.g., Naltrexone) | In opioid addiction, blocking the rewarding effects of opioids while simultaneously modulating the glutamatergic system's role in craving and relapse could be a powerful therapeutic strategy. | Opioid Use Disorder |
| NMDA Receptor Antagonists (e.g., Memantine) | Both mGlu5 and NMDA receptors are key players in synaptic plasticity and learning and memory processes that are co-opted in addiction. A combination could more effectively disrupt the maladaptive learning associated with drug-seeking behavior. | Substance Use Disorders, Neurodegenerative Disorders |
Experimental Protocols for Assessing Synergy
To empirically validate these theoretical synergies, a systematic approach employing both in vitro and in vivo models is essential.
In Vitro Synergy Assessment:
A common method for quantifying drug interactions is through the analysis of dose-response curves and the calculation of a Combination Index (CI).
Experimental Workflow:
Key Experimental Details:
-
Cell Lines: HEK293 cells stably expressing the human mGlu5 receptor are commonly used.[11][12]
-
Assays:
-
Data Analysis: The Chou-Talalay method is a widely accepted approach for calculating the Combination Index (CI). Software such as CompuSyn can be used for this analysis.
In Vivo Synergy Assessment:
Animal models are crucial for evaluating the behavioral effects of drug combinations.
Experimental Workflow:
Key Experimental Details:
-
Animal Models: For addiction, rodent models of drug self-administration and reinstatement of drug-seeking behavior are the gold standard.
-
Behavioral Assays:
-
Self-Administration: Animals learn to press a lever to receive a drug infusion. A reduction in lever pressing indicates decreased reinforcing effects.
-
Reinstatement: After extinction of drug-seeking behavior, re-exposure to the drug or drug-associated cues can reinstate the behavior. This models relapse.
-
-
Statistical Analysis: A two-way analysis of variance (ANOVA) is used to determine if there is a statistically significant interaction between the two drugs. A significant interaction term suggests that the effect of the combination is different from the sum of the effects of the individual drugs.
Visualizing the mGlu5 Signaling Pathway
Understanding the signaling cascade of the mGlu5 receptor is fundamental to hypothesizing and interpreting synergistic interactions.
Conclusion
While specific synergistic partners for this compound have yet to be reported, its role as an mGlu5 NAM presents a compelling case for its use in combination therapies for a range of CNS disorders. The theoretical frameworks and experimental protocols outlined in this guide provide a roadmap for researchers to systematically investigate and identify novel synergistic combinations, ultimately paving the way for more effective treatment strategies. The exploration of such combinations holds significant promise for advancing the field of neuropharmacology.
References
- 1. Recent Advances in the Design and Development of Novel Negative Allosteric Modulators of mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. uu.diva-portal.org [uu.diva-portal.org]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mGlu5 Receptor Functional Interactions and Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mGlu5 Receptor Functional Interactions and Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of the metabotropic glutamate receptor 5 in nicotine addiction | CNS Spectrums | Cambridge Core [cambridge.org]
- 9. The role of metabotropic glutamate receptor 5 in the pathogenesis of mood disorders and addiction: combining preclinical evidence with human Positron Emission Tomography (PET) studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 11. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biorxiv.org [biorxiv.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
